2-Chloro-N-methoxy-N-methylacetamide
Description
Properties
IUPAC Name |
2-chloro-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-6(8-2)4(7)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOJKGRNQDKFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370461 | |
| Record name | 2-Chloro-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67442-07-3 | |
| Record name | 2-Chloro-N-methoxy-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67442-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-N-methoxy-N-methylacetamide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067442073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-N-methoxy-N-methylacetamide | |
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| Record name | 2-chloro-N-methoxy-N-methylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.563 | |
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| Record name | 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V3FHW6LWF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
physical and chemical properties of 2-Chloro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical, chemical, and synthetic aspects of 2-Chloro-N-methoxy-N-methylacetamide. This versatile Weinreb amide serves as a crucial building block in the synthesis of various biologically active molecules, most notably the Pseudomonas aeruginosa quorum sensing molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). This guide offers detailed experimental protocols, comprehensive data summaries, and visual representations of its synthetic applications and the biological pathway it influences.
Core Properties and Data
This compound, a white to light yellow crystalline solid, is a halogenated Weinreb amide. Its unique structure allows for controlled C-C bond formation with organometallic reagents, making it a valuable intermediate in organic synthesis.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 67442-07-3 | [1][3][4][5] |
| Molecular Formula | C₄H₈ClNO₂ | [1][3][4][5] |
| Molecular Weight | 137.56 g/mol | [1][3][4][5] |
| Appearance | White to light yellow crystals or solid | [3] |
| Melting Point | 39-41 °C | [1][6] |
| Boiling Point | 94-95 °C | [3] |
| Flash Point | 104 °C (closed cup) | [1][6] |
| Solubility | Insoluble in water | [3] |
| Storage Temperature | 2-8 °C | [1][6] |
Spectral Data
Based on its structure, the following spectral characteristics are expected:
-
¹H NMR (CDCl₃, 300 MHz): δ 4.24 (s, 2H, Cl-CH₂ -C=O), 3.74 (s, 3H, N-O-CH₃ ), 3.22 (s, 3H, N-CH₃ ).[3]
-
¹³C NMR: Expected peaks would correspond to the carbonyl carbon, the chlorinated methylene (B1212753) carbon, the N-methyl carbon, and the O-methyl carbon.
-
FTIR: Characteristic peaks would include a strong C=O stretch for the amide and C-Cl stretching vibrations.
-
Mass Spectrum (CI): m/z 138 (MH⁺).[3]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of PQS are outlined below.
Synthesis of this compound
This protocol describes the synthesis of the title compound from chloroacetyl chloride and N,O-dimethylhydroxylamine hydrochloride.
Materials:
-
Chloroacetyl chloride
-
N,O-dimethylhydroxylamine hydrochloride
-
Triethylamine (TEA) or a suitable base
-
Dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0 °C, slowly add triethylamine.
-
Stir the mixture for a short period at 0 °C.
-
Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Two-Step Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)
This protocol details the synthesis of the Pseudomonas aeruginosa signaling molecule PQS, utilizing this compound as a key starting material.[3]
Step 1: Synthesis of 1-chloro-2-nonanone
-
Prepare a Grignard reagent from 1-bromoheptane (B155011) and magnesium turnings in a suitable ether solvent (e.g., THF, diethyl ether).
-
In a separate flask, dissolve this compound in the same solvent and cool to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of the Weinreb amide.
-
Allow the reaction to proceed to completion, monitoring by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield 1-chloro-2-nonanone.
Step 2: Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)
-
Combine 1-chloro-2-nonanone and anthranilic acid in a microwave-safe reaction vessel.
-
Add a suitable solvent (e.g., NMP).
-
Irradiate the mixture in a microwave reactor until the reaction is complete (typically around 30 minutes).
-
After cooling, purify the reaction mixture by an appropriate method, such as column chromatography, to isolate the final product, PQS.
Visualizing a Key Synthetic Application
The following diagram illustrates the experimental workflow for the synthesis of the quorum-sensing molecule PQS, starting from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 3. Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
2-Chloro-N-methoxy-N-methylacetamide structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 2-chloro-N-methoxy-N-methylacetamide, a versatile reagent in synthetic chemistry. It details its chemical structure, nomenclature, physical properties, and key experimental protocols, with a focus on its application in the synthesis of bioactive molecules.
Chemical Identity and Nomenclature
This compound is a Weinreb amide derivative used as an intermediate in various organic syntheses.[1] Its systematic and common names are crucial for unambiguous identification in research and development.
-
IUPAC Name : The officially recognized name for this compound is This compound .[2]
-
Synonyms : The compound is also known by several other names, including N-methoxy-N-methylchloroacetamide, N-Methyl-N-methoxy-2-chloroacetamide, and Methyl 2-Chloro-N-methylacetohydroxamate.[2][4]
The IUPAC name systematically describes the molecule's structure, which is composed of a central acetamide (B32628) core with specific substitutions.
References
The Enduring Utility of Weinreb Amides: A Comprehensive Guide to Synthesis and Application
For Researchers, Scientists, and Drug Development Professionals
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a cornerstone in modern organic synthesis. Discovered by Steven M. Weinreb and Steven Nahm in 1981, this versatile functional group has proven indispensable for the controlled synthesis of ketones and aldehydes, circumventing the pervasive issue of over-addition often encountered with more reactive acylating agents.[1][2] This technical guide provides an in-depth exploration of the fundamental chemistry of Weinreb amides, including their preparation, unique reactivity, and application in the synthesis of key carbonyl compounds. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development settings.
The Weinreb Amide: Structure and Unparalleled Reactivity
The defining feature of a Weinreb amide is the N-methoxy-N-methylamino moiety attached to a carbonyl group. This unique structure is the key to its controlled reactivity.[3] When a Weinreb amide reacts with an organometallic reagent, such as a Grignard or organolithium reagent, a stable five-membered chelated tetrahedral intermediate is formed.[4] This chelation between the metal cation, the carbonyl oxygen, and the N-methoxy oxygen prevents the collapse of the intermediate and subsequent addition of a second equivalent of the nucleophile.[5] Upon aqueous workup, this stable intermediate readily hydrolyzes to afford the desired ketone in high yield.[6] Similarly, reduction with hydride reagents leads to a stable hemiaminal intermediate that, upon workup, furnishes an aldehyde, preventing over-reduction to the alcohol.[7]
This inherent stability and predictable reactivity make Weinreb amides ideal intermediates in complex total syntheses and for the preparation of pharmaceutical building blocks, where chemoselectivity and high yields are paramount.[2] They are generally stable compounds that can be purified and stored before use.[3]
Synthesis of Weinreb Amides
Weinreb amides can be prepared from a variety of starting materials, most commonly carboxylic acids and their derivatives. The choice of method often depends on the substrate's functional group tolerance and the desired scale of the reaction.
From Carboxylic Acids
The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and frequently employed method. This transformation typically involves the use of a coupling agent to activate the carboxylic acid.
Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
| Carboxylic Acid | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 3,4-Dimethoxybenzoic Acid | PPh₃/I₂ | iPr₂NEt | CH₂Cl₂ | 1 | 97 | [8] |
| Benzoic Acid | POCl₃ | DIPEA | CH₂Cl₂ | - | 87 | |
| N-Boc-L-phenylalanine | BtMs/Et₃N then Me(MeO)NH·HCl/Et₃N | Et₃N | THF | 24 | 95 | [1] |
| 4-Pentenoic Acid | (COCl)₂ then Me(MeO)NH·HCl | Pyridine (B92270) | CH₂Cl₂ | 2 | - | [9] |
| Various Aromatic and Aliphatic Acids | PCl₃ | - | Toluene (B28343) | 0.5 | High | [10] |
| Nα-protected amino acids | CPI-Cl | DIPEA | CH₂Cl₂ | - | Good | [11] |
| Various Carboxylic Acids | CDMT | NMM | THF | - | High | [12] |
Experimental Protocol: Synthesis of N-methoxy-N-methyl-3,4-dimethoxybenzamide from 3,4-Dimethoxybenzoic Acid using PPh₃/I₂ [8]
-
To a stirring solution of iodine (1.0 mmol) in dry dichloromethane (B109758) (5 mL) at 0 °C, add triphenylphosphine (B44618) (1.0 mmol).
-
Flush the reaction mixture with nitrogen gas and allow it to stir at 0 °C for 5 minutes.
-
At this temperature, add 3,4-dimethoxybenzoic acid (1.0 mmol), followed by the dropwise addition of N,N-diisopropylethylamine (2.5 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.0 mmol).
-
Slowly bring the reaction mixture to room temperature and allow it to stir for 1 hour.
-
Dilute the reaction mixture with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (35% EtOAc in hexanes) to afford the desired Weinreb amide.
From Acid Chlorides
The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride is a straightforward and often high-yielding method for Weinreb amide synthesis.[2]
Table 2: Synthesis of Weinreb Amides from Acid Chlorides
| Acid Chloride | Base | Solvent | Temperature | Yield (%) | Reference |
| Benzoyl Chloride | Pyridine | CH₂Cl₂ | 0 °C to rt | >90 | General Protocol |
| Aliphatic Acid Chlorides | Pyridine | CH₂Cl₂ | 0 °C to rt | High | [2] |
Experimental Protocol: General Procedure for the Synthesis of a Weinreb Amide from an Acid Chloride
-
Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane.
-
Cool the solution to 0 °C and add pyridine (1.1 eq) or another suitable base.
-
Slowly add the acid chloride (1.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude Weinreb amide can often be used without further purification, or it can be purified by column chromatography or recrystallization.[13]
Application in Ketone Synthesis
The Weinreb ketone synthesis is a robust and widely used method for the preparation of ketones from Weinreb amides and organometallic reagents.[14] The reaction's high functional group tolerance makes it particularly valuable in the synthesis of complex molecules.[15]
Table 3: Synthesis of Ketones from Weinreb Amides
| Weinreb Amide | Organometallic Reagent | Solvent | Temperature | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | rt | 95 | [15] |
| N-methoxy-N-methyl-(indole-2-carbonyl)amide | 4-Methylphenylmagnesium bromide | THF | rt | 92 | [15] |
| N-methoxy-N-methyl-(4-cyanobenzoyl)amide | Phenylmagnesium bromide | THF | rt | 94 | [15] |
| N-methoxy-N-methyl-(4-bromobenzoyl)amide | 4-Methoxyphenylmagnesium bromide | THF | rt | 91 | [15] |
| Various supported Weinreb amides | Ethylmagnesium bromide | THF | - | Good | [16] |
Experimental Protocol: Synthesis of 3-Fluorobenzophenone from N-methoxy-N-methylbenzamide and 3-Fluorophenylmagnesium Bromide [15]
-
To a solution of N-methoxy-N-methylbenzamide (1.0 mmol) in toluene (5 mL), add 3-fluorophenylmagnesium bromide (1.2 mmol, 1.0 M solution in THF) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired ketone.
Application in Aldehyde Synthesis
The reduction of Weinreb amides to aldehydes is another key application of this versatile functional group. Common reducing agents include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H).[14] The reaction proceeds via a stable hemiaminal intermediate, which upon acidic workup, yields the aldehyde, thus preventing over-reduction to the corresponding alcohol.[7][17]
Table 4: Synthesis of Aldehydes from Weinreb Amides
| Weinreb Amide | Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
| N-methoxy-N-methyl-(4-nitro)benzamide | Cp₂Zr(H)Cl | THF | rt | 99 | [18] |
| N-methoxy-N-methyl-(4-cyano)benzamide | Cp₂Zr(H)Cl | THF | rt | 99 | [18] |
| N-methoxy-N-methyl-(4-ester)benzamide | Cp₂Zr(H)Cl | THF | rt | 99 | [18] |
| N-tert-butoxy-N-methyl amides | DIBAL-H | - | - | up to 97 | [19] |
| Various supported Weinreb amides | LiAlH₄ | THF | 0 °C | Good | [16] |
| Various Weinreb amides | MgAB | - | ambient | Good | [7] |
Experimental Protocol: General Procedure for the Reduction of a Weinreb Amide to an Aldehyde using LiAlH₄ [16]
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and cool the solution to 0 °C.
-
Slowly add a solution of LiAlH₄ (1.0-1.5 eq) in THF to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes to 1 hour, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude aldehyde can be purified by column chromatography.
Reaction Mechanisms and Workflows
To visually represent the core transformations in Weinreb amide chemistry, the following diagrams illustrate the key mechanistic steps and experimental workflows.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 6. Weinreb Ketone Synthesis [organic-chemistry.org]
- 7. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 8. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 10. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 11. tandfonline.com [tandfonline.com]
- 12. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates [organic-chemistry.org]
- 13. tutorchase.com [tutorchase.com]
- 14. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 17. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Weinreb Amide: A Cornerstone of Modern Carbonyl Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, has become an indispensable tool in organic synthesis.[1][2] Its remarkable stability and predictable reactivity have addressed a long-standing challenge in carbonyl chemistry: the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. This whitepaper provides a comprehensive technical overview of the discovery, history, mechanism, synthesis, and diverse applications of Weinreb amides, with a particular focus on their role in drug discovery and development. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are presented to serve as a practical guide for researchers in the field.
Discovery and Historical Context
Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents, such as Grignard or organolithium reagents, was often plagued by over-addition, leading to the formation of undesired tertiary alcohols.[1][3] Even with careful control of stoichiometry, this side reaction was difficult to suppress. The breakthrough came when Steven M. Weinreb and Steven Nahm at Pennsylvania State University developed the N-methoxy-N-methylamide as a novel acylating agent.[1][2][4] Their seminal publication in Tetrahedron Letters described a method to readily prepare these amides and demonstrated their clean conversion to ketones upon reaction with organometallic reagents, and to aldehydes upon reduction with hydrides.[1][4] This discovery provided a robust and general solution to a fundamental problem in organic synthesis, solidifying the Weinreb amide as a key functional group in the chemist's toolkit.[1][2]
The Key to Selectivity: The Reaction Mechanism
The unique reactivity of the Weinreb amide is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon.[5] This intermediate is stabilized by the coordination of the metal cation (from the organometallic reagent or hydride) between the carbonyl oxygen and the N-methoxy oxygen.[1][5] This chelation prevents the collapse of the tetrahedral intermediate and subsequent elimination of the N-methoxy-N-methylamine group, which would regenerate a reactive carbonyl species susceptible to a second nucleophilic attack. The stable intermediate persists at low temperatures until an aqueous workup, during which it hydrolyzes to afford the desired ketone or aldehyde.[1]
Synthesis of Weinreb Amides
Weinreb amides can be readily prepared from a variety of carboxylic acid derivatives, most commonly from acid chlorides and carboxylic acids themselves.
From Acid Chlorides
The original and still widely used method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine (B92270) or triethylamine.[6] The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at 0 °C to room temperature and generally proceeds in high yields.
From Carboxylic Acids
Direct conversion of carboxylic acids to Weinreb amides is often preferred to avoid the preparation of the corresponding acid chloride. This is achieved using a variety of coupling reagents. Common examples include:
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) [7]
-
Dicyclohexylcarbodiimide (DCC) [7]
-
Propylphosphonic anhydride (B1165640) (T3P)
-
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) [4]
These methods offer mild reaction conditions and are compatible with a wide range of functional groups, including those found in sensitive substrates like N-protected amino acids.
Reactivity and Synthetic Applications
The primary utility of Weinreb amides lies in their conversion to ketones and aldehydes.
Synthesis of Ketones
Weinreb amides react cleanly with a broad range of organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi), to produce ketones in high yields.[3][8] The reaction is generally tolerant of various functional groups, making it a powerful tool in complex molecule synthesis.[9]
Synthesis of Aldehydes
Reduction of Weinreb amides with hydride reagents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H), provides a reliable method for the synthesis of aldehydes.[1][5] The reaction proceeds via the same stable chelated intermediate, thus preventing over-reduction to the corresponding alcohol.
Quantitative Data Summary
The following tables summarize typical yields for the synthesis of Weinreb amides and their subsequent conversion to ketones and aldehydes, highlighting the efficiency and broad applicability of this methodology.
Table 1: Synthesis of Weinreb Amides from Carboxylic Acids
| Carboxylic Acid Substrate | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzoic Acid | P[N(CH₃)(OCH₃)]₃ | - | Toluene | 60 | 1 | >95 |
| Pivalic Acid | P[N(CH₃)(OCH₃)]₃ | - | Toluene | 60 | 1.5 | >95 |
| (E)-Cinnamic Acid | P[N(CH₃)(OCH₃)]₃ | - | Toluene | 60 | 1 | >95 |
| Adipic Acid | P[N(CH₃)(OCH₃)]₃ | - | Toluene | 60 | 1.5 | >95 |
| N-Boc-L-Alanine | DMT-MM | NMM | CH₃CN | RT | 12 | 85 |
| 4-Bromobenzoic Acid | T3P | DBU | EtOAc | RT | 2 | 92 |
| Cyclohexanecarboxylic Acid | BOP | Et₃N | CH₂Cl₂ | RT | 12 | 88 |
Table 2: Synthesis of Ketones from Weinreb Amides
| Weinreb Amide Substrate | Organometallic Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | Toluene | 25 | 0.5 | 3-Fluorobenzophenone | 95 |
| N-methoxy-N-methyl-4-cyanobenzamide | 4-Methoxyphenylmagnesium bromide | THF | 0 to 25 | 1 | 4-Cyano-4'-methoxybenzophenone | 91 |
| N-methoxy-N-methyl-2-thiophenecarboxamide | Phenyllithium | Et₂O | -78 to 0 | 1 | 2-Benzoylthiophene | 85 |
| N-methoxy-N-methylacetamide | n-Butyllithium | THF | -78 | 0.5 | 2-Hexanone | 90 |
| N-methoxy-N-methyl-(E)-cinnamamide | Methylmagnesium bromide | THF | 0 | 1 | (E)-4-Phenyl-3-buten-2-one | 88 |
Table 3: Synthesis of Aldehydes from Weinreb Amides
| Weinreb Amide Substrate | Hydride Reagent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | Toluene | 0 | 1 | 4-Bromobenzaldehyde | 85 |
| N-methoxy-N-methyl-3,5-dibromobenzamide | DIBAL-H | Toluene | 0 | 1 | 3,5-Dibromobenzaldehyde | 82 |
| N-methoxy-N-methyl-4-methoxybenzamide | DIBAL-H | Toluene | 0 | 1 | 4-Methoxybenzaldehyde | 89 |
| N-methoxy-N-methylcyclohexanecarboxamide | LiAlH₄ | THF | 0 | 2 | Cyclohexanecarboxaldehyde | 80 |
| N-methoxy-N-methyl-2,5-dimethylbenzamide | DIBAL-H | Toluene | 0 | 1 | 2,5-Dimethylbenzaldehyde | 75 |
Experimental Protocols
General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid using DMT-MM
To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in an appropriate solvent (e.g., acetonitrile (B52724) or an alcohol) that dissolves 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), is added DMT-MM (1.1 equiv) at room temperature.[4] The reaction mixture is stirred for the appropriate time (typically 2-12 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the pure Weinreb amide.
General Procedure for the Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
A solution of the Weinreb amide (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). The Grignard reagent (1.1-1.5 equiv, as a solution in THF or diethyl ether) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for a specified time (typically 0.5-2 hours) and then allowed to warm to room temperature. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude ketone can be purified by flash column chromatography.[6]
Applications in Drug Discovery and Development
The reliability and functional group tolerance of the Weinreb amide chemistry have made it a valuable strategy in the synthesis of complex pharmaceutical agents.
-
Remdesivir (Antiviral): A Weinreb amide approach was crucial in the kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir, which is used in the treatment of COVID-19.[1][7][10] This method successfully eliminated over-addition side reactions that were problematic in previous synthetic routes.[1]
-
Tamoxifen (Anticancer): In the synthesis of the breast cancer drug Tamoxifen, a continuous-flow process utilizing a Weinreb amide for the preparation of a key ketone intermediate was developed. This process afforded the intermediate in excellent yield (97%) on a multigram scale.[3]
-
Ataluren (Muscular Dystrophy): The synthesis of Ataluren, a drug for the treatment of muscular dystrophy, has been shown to involve the arylation of an N-methoxy-N-methylamide derivative to furnish a key biaryl ketone intermediate.[6]
-
Adapalene (Acne Treatment): A Weinreb amide has been utilized in the synthesis of Adapalene, a topical retinoid for acne treatment, to form a heterocyclic ketone.[6]
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key aspects of Weinreb amide chemistry.
Conclusion
The discovery of the Weinreb amide represents a landmark achievement in organic synthesis. Its ability to undergo clean, high-yielding, and predictable reactions with a wide range of nucleophiles has made it an invaluable tool for the construction of ketones and aldehydes. The stability of the chelated tetrahedral intermediate is the key to overcoming the persistent problem of over-addition that plagues other acylation methods. For researchers, scientists, and drug development professionals, a thorough understanding of Weinreb amide chemistry is essential for the efficient and controlled synthesis of complex molecules. The methodologies and data presented in this guide underscore the continued importance and broad utility of the Weinreb amide in both academic research and industrial applications, particularly in the quest for novel therapeutics.
References
- 1. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tokyouniversityofscience.medium.com [tokyouniversityofscience.medium.com]
- 3. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
The Enduring Stability of Weinreb Amides: A Deep Dive into the Theoretical Underpinnings
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Weinreb amide, an N-methoxy-N-methylamide, stands as a cornerstone in modern organic synthesis, prized for its remarkable stability and predictable reactivity. This in-depth technical guide explores the theoretical basis of this stability, which prevents the over-addition of organometallic reagents, a common challenge with other acyl compounds. By examining the unique structural and electronic properties of Weinreb amides, this document provides a foundational understanding for their effective application in complex molecule synthesis, particularly within the pharmaceutical industry.
The Core Principle: Chelation-Stabilized Tetrahedral Intermediate
The enhanced stability of Weinreb amides in the presence of strong nucleophiles, such as organolithium and Grignard reagents, is primarily attributed to the formation of a stable five-membered cyclic tetrahedral intermediate.[1][2][3][4] Unlike the transient intermediates formed with esters or other amides, this intermediate is stabilized through chelation of the metal cation by both the newly formed anionic oxygen and the methoxy (B1213986) oxygen.[2] This chelation effectively sequesters the intermediate at low temperatures, preventing its collapse to a ketone until a deliberate acidic workup.[2] This controlled reactivity is the key to avoiding the common problem of over-addition, where a second equivalent of the nucleophile attacks the newly formed ketone, leading to an undesired tertiary alcohol.[2] Spectroscopic and kinetic analyses have confirmed this mechanistic conjecture originally proposed by Weinreb and Nahm.[2]
Comparative Reactivity and Stability: A Quantitative Perspective
Table 1: Comparative Rotational Barriers and Bond Dissociation Energies
| Parameter | Functional Group | Typical Value (kcal/mol) | Significance in Stability |
| C-N Rotational Barrier | Tertiary Amide (e.g., N,N-dimethylacetamide) | 15 - 22 | The partial double bond character of the C-N bond contributes to the overall stability of the amide group. |
| N-O Bond Dissociation Energy | N,N,O-trisubstituted hydroxylamines | 53 - 65 | The strength of the N-O bond is a factor in the overall stability of the Weinreb amide structure. |
Note: Data is compiled from typical values for related structures and may not represent direct experimental values for a specific Weinreb amide under reaction conditions.
The stability of the tetrahedral intermediate in Weinreb amide reactions is a stark contrast to that of intermediates formed from other carboxylic acid derivatives. In the case of esters, the tetrahedral intermediate readily expels an alkoxide leaving group to form a ketone, which is often more reactive than the starting ester, leading to over-addition. With traditional amides, while more stable than esters, the intermediate can still collapse, and under harsh conditions, the amide C-N bond can be cleaved.
Experimental Protocols: Harnessing the Stability of Weinreb Amides
The unique stability of Weinreb amides is leveraged in a variety of synthetic transformations. Below are detailed methodologies for their preparation and subsequent reaction with organometallic reagents.
Synthesis of Weinreb Amides
3.1.1. From Carboxylic Acids using a Coupling Reagent (BOP Reagent)
This protocol describes the formation of a Weinreb amide from a carboxylic acid and N,O-dimethylhydroxylamine hydrochloride using (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as a coupling agent.[1]
-
Materials:
-
Carboxylic acid (1.0 equivalent)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents)
-
BOP reagent (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA or TEA (2.5 eq) to the cooled solution and stir for 5 minutes.
-
Add the BOP reagent (1.2 eq) in one portion to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired Weinreb amide.
-
3.1.2. From Acid Chlorides
This method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride.[5][6]
-
Materials:
-
Acid chloride (1.0 equivalent)
-
N,O-Dimethylhydroxylamine hydrochloride (1.1 equivalents)
-
Pyridine (B92270) or Triethylamine (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add pyridine or triethylamine (2.2 eq) to the suspension and stir for 15 minutes.
-
Dissolve the acid chloride (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the acid chloride.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide, which can be further purified by chromatography or distillation.
-
Reaction of Weinreb Amides
3.2.1. Weinreb Ketone Synthesis with a Grignard Reagent
This protocol details the synthesis of a ketone from a Weinreb amide and a Grignard reagent.[7][8][9]
-
Materials:
-
Weinreb amide (1.0 equivalent)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the Weinreb amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the Grignard reagent (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude ketone by flash column chromatography.
-
3.2.2. Reduction of a Weinreb Amide to an Aldehyde with LiAlH₄
This procedure describes the selective reduction of a Weinreb amide to an aldehyde using lithium aluminum hydride.[10][11][12]
-
Materials:
-
Weinreb amide (1.0 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (1.0 - 1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether (Et₂O)
-
Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous) or 1 M HCl
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.0 - 1.5 eq) in anhydrous THF.
-
Cool the suspension to -78 °C or 0 °C depending on the substrate's reactivity.
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the low temperature.
-
Stir the reaction mixture at the low temperature for 30 minutes to 1 hour.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup). Alternatively, quench with a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.
-
Allow the mixture to warm to room temperature.
-
Filter the resulting precipitate through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Collect the filtrate and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be purified by chromatography if necessary.
-
Visualizing the Stability and Reactivity
The following diagrams, generated using Graphviz, illustrate the key concepts behind Weinreb amide stability and reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. orientjchem.org [orientjchem.org]
- 4. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. globalconference.info [globalconference.info]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. www1.udel.edu [www1.udel.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 12. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
2-Chloro-N-methoxy-N-methylacetamide safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of 2-Chloro-N-methoxy-N-methylacetamide
This document provides comprehensive safety and handling information for this compound (CAS No: 67442-07-3), intended for researchers, scientists, and professionals in drug development and other laboratory settings. The following sections detail the substance's properties, hazards, and the necessary precautions for its safe use.
Chemical and Physical Properties
This compound is an organic halogenated compound that appears as a colorless to light orange solid or viscous liquid at room temperature.[1][2] It is a Weinreb amide derivative of acetic acid used in synthetic chemistry, particularly in the preparation of bioactive molecules.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 67442-07-3 | [2][3][4][5][6] |
| Molecular Formula | C4H8ClNO2 | [2][5][6][7] |
| Molecular Weight | 137.56 g/mol | [2][3][5][6][7] |
| Appearance | Light orange solid | [2] |
| Melting Point | 39 - 41 °C | [2][3] |
| Boiling Point | 94 - 95 °C | [2] |
| Flash Point | 104 °C (219.2 °F) - closed cup | [2][3] |
| Storage Temperature | 2 - 8 °C | [2][3][5] |
| Purity | 97-98% | [3][4][8] |
Hazard Identification and GHS Classification
This substance is classified as hazardous and requires careful handling. The primary hazards are associated with acute toxicity through oral, dermal, and inhalation routes, as well as irritation to the skin, eyes, and respiratory system.[1][4][5][7]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation |
Signal Word: Warning [1][2][3]
Key Precautionary Statements:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1][2][8]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2][5][8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
P405: Store locked up.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[8]
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is mandatory when handling this compound to minimize exposure risk.
Standard Laboratory Handling Workflow
The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.
Caption: Standard Laboratory Handling Workflow for Hazardous Chemicals.
Detailed Handling Protocols
-
Engineering Controls: Always handle this substance in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][5][9] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]
-
Safe Handling Practices: Avoid contact with skin and eyes.[4][5] Prevent the formation of dust and aerosols during handling.[2][5] Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[4][9] Wash hands and any exposed skin thoroughly after handling and before breaks.[2][5][9]
-
Fire and Explosion Prevention: While the material has a high flash point, keep it away from heat, sparks, and open flames.[10][11][12][13] Use non-sparking tools if applicable.[10][11][12]
Storage Protocols
-
Storage Conditions: Store in a tightly closed container in a dry, cool (recommended 2-8°C), and well-ventilated place.[2][3][4][5]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
-
Security: The material should be stored locked up, accessible only to authorized personnel.[2][9][14]
Exposure Controls and Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent exposure. The type of protective equipment must be selected based on the concentration and amount of the dangerous substance at the specific workplace.[2]
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Source(s) |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Equipment should be approved under NIOSH (US) or EN 166 (EU) standards. | [2][4][5][10] |
| Skin Protection | Wear chemical-resistant gloves (inspect before use) and appropriate protective clothing or a complete suit to prevent skin exposure. | [2][4][5][10] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or P1 (EU) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges. All equipment must be NIOSH or CEN approved. | [2][4] |
First-Aid and Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure. Always consult a physician and show them the Safety Data Sheet (SDS) after any exposure.[2][5]
First-Aid Response Flowchart
This flowchart provides a systematic approach to first aid following an exposure incident.
Caption: First-Aid Response Flowchart for Chemical Exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4][5]
-
Specific Hazards: Thermal decomposition can release toxic and irritating gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4][5]
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment as outlined in Section 4.[2][5] Ensure adequate ventilation and evacuate personnel to safe areas.[5] Avoid breathing dust and vapors.[2][5]
-
Environmental Precautions: Do not let the product enter drains or waterways.[2][5][14]
-
Containment and Cleanup: For solids, sweep up and shovel the material into a suitable, closed container for disposal without creating dust.[4][5] For liquids, absorb with an inert material (e.g., sand, silica (B1680970) gel) and place in a container for disposal.[11]
Stability and Reactivity
-
Chemical Stability: The substance is stable under normal, recommended storage conditions.[2][4]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[4]
-
Hazardous Decomposition Products: Combustion produces carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2][4]
Toxicological and Ecological Information
-
Toxicology: This compound is harmful if swallowed, inhaled, or in contact with skin.[3][4][5][7][8] It causes serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][9] Prolonged or high-dose exposure could potentially lead to systemic effects, including damage to the liver and kidneys.[1] The toxicological properties have not been fully investigated.[4][11]
-
Ecology: No specific ecological data is available. It is advised to prevent the substance from entering the environment, drains, or water courses.[2][5][14]
Disposal Considerations
-
Waste Treatment: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] Both the substance and its container must be disposed of as hazardous waste.[4][8][9]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local regulations.[5]
References
- 1. guidechem.com [guidechem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 2-クロロ-N-メトキシ-N-メチルアセトアミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. scbt.com [scbt.com]
- 7. This compound | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. aksci.com [aksci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 2-Chloro-N-methoxy-N-methylacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Chloro-N-methoxy-N-methylacetamide, a key intermediate in various synthetic organic chemistry processes, particularly in the development of pharmaceuticals. Understanding its solubility in different organic solvents is crucial for reaction optimization, purification, and formulation.
Introduction to this compound
This compound (CAS No: 67442-07-3) is a Weinreb amide that serves as a versatile building block in organic synthesis.[1] Its structure allows for the straightforward formation of ketones from organometallic reagents. It is particularly noted for its use in the preparation of biologically active compounds such as 2-alkyl-4-quinolones, including the Pseudomonas quinolone signal (PQS).[1] The compound typically appears as a white to light yellow crystalline solid.[1]
Solubility Profile
The solubility of a compound is a fundamental physical property that dictates its utility in various applications. While comprehensive, peer-reviewed studies on the solubility of this compound in a wide range of organic solvents are not extensively documented in publicly available literature, manufacturer-provided data and general chemical properties offer valuable insights. The compound is generally characterized as being insoluble in water.[1]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound in common organic solvents. This data is essential for designing experimental procedures, including reaction setups and chromatographic purification methods.
| Solvent | Chemical Formula | Solubility (approx.) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 30 mg/mL | Not Specified | - |
| Dimethylformamide (DMF) | C₃H₇NO | 30 mg/mL | Not Specified | - |
| Ethanol | C₂H₅OH | 25 mg/mL | Not Specified | - |
| Not Specified | - | 87 g/L (87 mg/mL) | 25 | Solvent information is not available.[2] |
It is important to note that solubility can be influenced by factors such as temperature, pressure, and the purity of both the solute and the solvent. The data presented should be considered as a guideline, and it is recommended to determine the solubility under specific experimental conditions.
Experimental Protocol for Solubility Determination
This section outlines a general experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is straightforward and can be adapted for various solvents and temperature conditions.
Materials and Apparatus
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)
-
Analytical balance (readable to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or shaker with temperature control
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the initial mass of the compound.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should have a visible amount of undissolved solid at the bottom.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vial from the bath and let it stand to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed for 10-15 minutes.
-
-
Measurement of Solute Concentration:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. Avoid disturbing the solid at the bottom.
-
Transfer the supernatant to a pre-weighed, dry evaporating dish or vial.
-
Record the exact volume or mass of the supernatant transferred.
-
Evaporate the solvent from the supernatant. This can be done in a fume hood at room temperature or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound (39-41 °C).[1]
-
Once the solvent is completely evaporated, weigh the evaporating dish containing the solid residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporating dish from the final mass.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the solvent in the aliquot of the supernatant taken.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the gravimetric determination of solubility.
References
Spectroscopic Profile of 2-Chloro-N-methoxy-N-methylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 2-Chloro-N-methoxy-N-methylacetamide (CAS No: 67442-07-3). The information presented herein is intended to support research and development activities by providing detailed spectroscopic and procedural information.
Molecular Structure and Properties
This compound is a Weinreb amide with the molecular formula C₄H₈ClNO₂ and a molecular weight of 137.56 g/mol . Its structure is characterized by a central acetamide (B32628) backbone with a chlorine substituent on the alpha-carbon and methoxy (B1213986) and methyl groups on the amide nitrogen. This compound typically appears as a white to light yellow solid with a melting point in the range of 39-41 °C.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.24 | Singlet | 2H | -CH₂Cl |
| 3.74 | Singlet | 3H | -OCH₃ |
| 3.22 | Singlet | 3H | -NCH₃ |
| Solvent: CDCl₃, Spectrometer Frequency: 300 MHz |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
| ~168 | C=O (Amide Carbonyl) |
| ~62 | -OCH₃ |
| ~42 | -CH₂Cl |
| ~34 | -NCH₃ |
| Note: These are predicted values based on typical chemical shift ranges for the respective functional groups. Experimental data was not available in the searched literature. |
Infrared (IR) Spectroscopy
An ATR-IR spectrum for this compound is available from Bio-Rad Laboratories, sourced from a sample provided by Alfa Aesar, Thermo Fisher Scientific. While the full experimental spectrum is not publicly available, the predicted key absorption bands are listed below.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950-2850 | C-H stretch (alkyl) |
| ~1680 | C=O stretch (amide) |
| ~1450 | C-H bend (alkyl) |
| ~1100 | C-O stretch (methoxy) |
| ~750 | C-Cl stretch |
| Note: These are predicted values based on characteristic IR absorption frequencies for the functional groups present in the molecule. |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 138 | [M+H]⁺ |
| Ionization Method: Chemical Ionization (CI) |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (B151607) (CDCl₃)
-
NMR tube
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Accurately weigh 5-10 mg of this compound and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube.
-
Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A vortex mixer can be used for a short duration if necessary.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For the ¹³C NMR spectrum, use a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be required.
-
Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (solid)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol or acetone.
-
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of solid this compound onto the ATR crystal using a clean spatula, ensuring complete coverage of the crystal surface.
-
Apply pressure using the spectrometer's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
This compound
-
Appropriate solvent (e.g., methanol, acetonitrile)
-
Vials
-
Syringe and filter (if necessary)
-
Mass spectrometer (e.g., with Chemical Ionization or Electrospray Ionization source)
Procedure:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent. Further dilution to the low µg/mL or ng/mL range may be necessary depending on the instrument's sensitivity.
-
If the solution contains any particulate matter, filter it through a syringe filter to prevent clogging of the instrument.
-
Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a chromatographic system like an HPLC or GC.
-
Acquire the mass spectrum in positive ion mode. For Chemical Ionization (CI), methane (B114726) or isobutane (B21531) can be used as the reagent gas. For Electrospray Ionization (ESI), the mobile phase will influence ionization.
-
Analyze the resulting spectrum for the molecular ion peak (e.g., [M+H]⁺) to confirm the molecular weight.
-
If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion and subject it to collision-induced dissociation to obtain a fragmentation pattern, which can provide further structural information.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and derived structural information.
The Pivotal Role of the N-Methoxy-N-methylamide (Weinreb Amide) Group in Modern Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has established itself as an indispensable functional group in the arsenal (B13267) of synthetic organic chemists. First introduced by Steven M. Weinreb and Steven Nahm in 1981, this moiety provides a robust and versatile platform for the controlled synthesis of ketones and aldehydes, overcoming significant challenges posed by traditional organometallic additions to carboxylic acid derivatives.[1][2][3] Its unique reactivity profile, characterized by the formation of a stable chelated tetrahedral intermediate, prevents the pervasive issue of over-addition, thereby offering high yields and broad functional group tolerance.[3][4] This technical guide provides an in-depth exploration of the Weinreb amide's core principles, applications, and experimental methodologies, tailored for professionals in research and drug development.
Core Principles: The Key to Controlled Acylation
The primary advantage of the Weinreb amide lies in its reaction with organometallic reagents, such as Grignard and organolithium compounds. Unlike the reaction with esters or acid chlorides, which often leads to a mixture of the desired ketone and the over-addition product (a tertiary alcohol), the Weinreb amide facilitates a clean conversion to the ketone.[3][4]
The mechanism hinges on the formation of a stable, five-membered cyclic tetrahedral intermediate. The N-methoxy group's oxygen atom chelates to the metal cation (e.g., MgX or Li), stabilizing the intermediate and preventing its collapse to a ketone until acidic workup. At this point, any excess organometallic reagent has been quenched, ensuring the isolation of the desired ketone in high purity.[1][2]
Synthesis of Weinreb Amides
A key advantage of Weinreb amides is their accessibility from a variety of common starting materials.
From Carboxylic Acids
The direct conversion of carboxylic acids to Weinreb amides is a highly attractive and frequently employed method. This transformation typically involves the use of a coupling agent to activate the carboxylic acid.
Table 1: Synthesis of Weinreb Amides from Carboxylic Acids using Various Coupling Reagents
| Entry | Carboxylic Acid Substrate | Coupling Reagent/Conditions | Product | Yield (%) | Reference |
| 1 | Benzoic Acid | POCl₃, DIPEA, CH₂Cl₂ | N-methoxy-N-methylbenzamide | ~87 | |
| 2 | N-Boc-Alanine | CPI-Cl, DIPEA, CH₂Cl₂ | N-methoxy-N-methyl-N-Boc-alaninamide | Good | [5] |
| 3 | Phenylacetic Acid | N-Acylbenzotriazole, Et₃N, THF | N-methoxy-N-methyl-2-phenylacetamide | 95 | [6] |
| 4 | 4-Pentenoic Acid | (COCl)₂, DMF (cat.), CH₂Cl₂ then Me(MeO)NH·HCl, Pyridine | N-methoxy-N-methylpent-4-enamide | High | [7] |
From Other Carboxylic Acid Derivatives
Weinreb amides can also be efficiently prepared from acid chlorides, esters, and lactones.[2][7][8]
-
Acid Chlorides: This is often the most straightforward method, involving the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[2][7]
-
Esters and Lactones: Conversion of esters and lactones typically requires the use of aluminum reagents such as trimethylaluminum (B3029685) (AlMe₃) or dimethylaluminum chloride (AlMe₂Cl) to facilitate the amidation.[2][7]
Key Synthetic Applications
Ketone Synthesis
The flagship application of Weinreb amides is the synthesis of ketones. The reaction exhibits broad substrate scope, tolerating a wide variety of functional groups in both the Weinreb amide and the organometallic reagent.[2][9]
Table 2: Representative Examples of Ketone Synthesis from Weinreb Amides
| Entry | Weinreb Amide Substrate | Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | N-methoxy-N-methylbenzamide | 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzophenone | High | [9] |
| 2 | N-methoxy-N-methyl-indole-2-carboxamide | Phenylmagnesium bromide | (Indol-2-yl)(phenyl)methanone | 85 | [9] |
| 3 | N-methoxy-N-methyl-4-bromobenzamide | 4-Cyanophenylmagnesium chloride·LiCl | 4'-Cyano-[1,1'-biphenyl]-4-carboxamide | 92 | [9] |
| 4 | N-methoxy-N-methylacetamide | Vinyllithium | But-3-en-2-one | High | [2] |
Aldehyde Synthesis
Reduction of Weinreb amides with hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) provides a reliable route to aldehydes.[4][10] Similar to ketone synthesis, the reaction proceeds via a stable intermediate that prevents over-reduction to the corresponding alcohol.[10]
Table 3: Aldehyde Synthesis via Reduction of Weinreb Amides
| Entry | Weinreb Amide Substrate | Reducing Agent | Product | Yield (%) | Reference |
| 1 | N-methoxy-N-methyl-N-protected α-amino amides | LiAlH₄ | N-protected α-amino aldehydes | Good | [8] |
| 2 | Aromatic and Aliphatic Weinreb Amides | DIBAL-H | Corresponding Aldehydes | Good | [10] |
| 3 | Various Weinreb Amides | Chloromagnesium dimethylaminoborohydride (MgAB) | Corresponding Aldehydes | Good | [11][12] |
| 4 | Various Weinreb Amides | Lithium diisobutyl-t-butoxyaluminum hydride (LDBBA) | Corresponding Aldehydes | Quantitative | [13] |
Advanced Applications in Drug Development and Complex Molecule Synthesis
The robustness and predictability of the Weinreb amide chemistry have made it a valuable tool in the synthesis of complex, biologically active molecules.
Synthesis of a Key Remdesivir Intermediate
A practical, kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir was developed utilizing a Weinreb amide approach. This strategy effectively eliminated over-addition side reactions that plagued previous synthetic routes. The synthesis involved the Weinreb amidation of 2,3,5-tri-O-benzyl-D-ribonolactone, followed by protection and Grignard addition, affording the desired intermediate in a 65% overall yield.[14][15]
Synthesis of Luotonin A Analogues
Weinreb amidation has been employed as a cornerstone in an improved synthetic route to the anticancer alkaloid Luotonin A and its A-ring-modified derivatives. The reaction of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with various anilines, activated with trimethylaluminum, provided a versatile and high-yielding method to access key anilide intermediates.[16][17]
Emerging Role: Weinreb Amides as Directing Groups
More recently, the Weinreb amide has been explored as a directing group in transition metal-catalyzed C-H functionalization reactions. The ability of the amide to coordinate to a metal center allows for the regioselective activation and functionalization of otherwise inert C-H bonds, opening new avenues for molecular construction.[18][19][20]
Experimental Protocols
General Procedure for Weinreb Amide Synthesis from a Carboxylic Acid using POCl₃
To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) in dichloromethane (B109758) at 0 °C is added diisopropylethylamine (DIPEA) (2.5 equiv). Phosphorus oxychloride (POCl₃) (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired Weinreb amide.
General Procedure for Ketone Synthesis from a Weinreb Amide using a Grignard Reagent
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C is added the Grignard reagent (1.2 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours or until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the pure ketone.[9]
General Procedure for Aldehyde Synthesis from a Weinreb Amide using DIBAL-H
A solution of the Weinreb amide (1.0 equiv) in anhydrous toluene (B28343) is cooled to -78 °C. A solution of diisobutylaluminum hydride (DIBAL-H) (1.5 equiv) in hexanes is added dropwise, and the reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is purified by column chromatography.[10]
Conclusion
The N-methoxy-N-methylamide group has proven to be a remarkably effective and reliable functional group in organic synthesis. Its ability to temper the reactivity of the carbonyl group towards powerful nucleophiles has solved the long-standing problem of over-addition in the synthesis of ketones and aldehydes. The operational simplicity, mild reaction conditions, and broad functional group tolerance associated with Weinreb amide chemistry have cemented its place in both academic research and industrial applications, particularly in the synthesis of complex pharmaceuticals. As its role continues to expand, for instance as a directing group in C-H functionalization, the Weinreb amide is poised to remain a cornerstone of modern synthetic strategy.
References
- 1. Hydroxamate synthesis by acylation [organic-chemistry.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 4. nbinno.com [nbinno.com]
- 5. tandfonline.com [tandfonline.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Weinreb amidation as the cornerstone of an improved synthetic route to A-ring-modified derivatives of luotonin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations [ouci.dntb.gov.ua]
Methodological & Application
Synthesis of Ketones Using 2-Chloro-N-methoxy-N-methylacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of ketones is a fundamental transformation in organic chemistry, with wide-ranging applications in the pharmaceutical and chemical industries. The Weinreb ketone synthesis, a reliable and high-yield method, employs N-methoxy-N-methylamides (Weinreb amides) to produce ketones from various organometallic reagents.[1][2][3] This method effectively overcomes the common issue of over-addition of the organometallic reagent, which often leads to the formation of tertiary alcohols as byproducts when using other acylating agents.[2][4]
2-Chloro-N-methoxy-N-methylacetamide, a commercially available Weinreb amide, serves as a versatile building block for the synthesis of α-chloroketones. These α-chloroketones are valuable intermediates in the preparation of various biologically active molecules, including the Pseudomonas quinolone signal (PQS), a key molecule in bacterial quorum sensing. The presence of the chlorine atom also provides a handle for further synthetic modifications, enhancing its utility in complex molecule synthesis. This document provides detailed application notes and protocols for the synthesis of ketones using this compound.
Reaction Mechanism and Workflow
The Weinreb ketone synthesis proceeds through the formation of a stable tetrahedral intermediate upon the addition of an organometallic reagent (e.g., Grignard or organolithium reagent) to the Weinreb amide. This stability is attributed to the chelation of the metal ion by the methoxy (B1213986) and carbonyl oxygen atoms.[3] This intermediate prevents the collapse of the carbonyl group and subsequent over-addition of the organometallic reagent. Upon acidic workup, the intermediate is hydrolyzed to yield the desired ketone.
Reaction Mechanism:
Figure 1: Reaction Mechanism of Weinreb Ketone Synthesis.
Experimental Workflow:
The general workflow for the synthesis of α-chloroketones from this compound involves the preparation of the organometallic reagent, its reaction with the Weinreb amide, and subsequent workup and purification.
Figure 2: General Experimental Workflow.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-3-nonanone
This protocol is adapted from the synthesis of the precursor to the Pseudomonas quinolone signal (PQS) as described by Hodgkinson et al. (2012).
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for elution
Procedure:
-
Preparation of Heptylmagnesium Bromide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add magnesium turnings (1.1 eq.).
-
Add a single crystal of iodine to activate the magnesium.
-
Under a nitrogen atmosphere, add a solution of 1-bromoheptane (1.0 eq.) in anhydrous THF via an addition funnel.
-
Initiate the reaction by gentle heating. Once initiated, the reaction should be self-sustaining.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate flame-dried flask under nitrogen, dissolve this compound (1.2 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared heptylmagnesium bromide solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 1-chloro-3-nonanone.
-
Data Presentation: Substrate Scope and Yields
The reaction of this compound with various organometallic reagents provides access to a range of α-chloroketones. The following table summarizes representative examples.
| Entry | Organometallic Reagent (R-M) | Product (α-Chloroketone) | Yield (%) |
| 1 | Heptylmagnesium bromide | 1-Chloro-3-nonanone | 75 |
| 2 | Phenylmagnesium bromide | 2-Chloro-1-phenylethanone | 93 (from crude Weinreb amide)[5] |
| 3 | Vinylmagnesium bromide | 1-Chloro-3-buten-2-one | ~70-80 (estimated)[6] |
| 4 | n-Butyllithium | 1-Chloro-3-heptanone | 83 (with a similar Weinreb amide)[2] |
Note: The yields can vary depending on the specific reaction conditions and the purity of the reagents.
Applications in Drug Development and Research
The α-chloroketones synthesized using this methodology are valuable intermediates in the synthesis of a variety of biologically active compounds.
-
Quorum Sensing Inhibitors: As demonstrated, 1-chloro-3-nonanone is a key precursor to the Pseudomonas quinolone signal (PQS). The synthesis of PQS and its analogs is crucial for studying bacterial communication and for the development of novel antimicrobial agents that target quorum sensing.
-
Enzyme Inhibitors: α-Haloketones are known to be reactive electrophiles and can act as irreversible inhibitors of certain enzymes, making them useful tools in chemical biology and for the development of therapeutic agents.
-
Heterocyclic Chemistry: The reactive nature of the α-chloroketone functionality allows for its use in the construction of various heterocyclic ring systems, which are common scaffolds in many pharmaceutical compounds.
Conclusion
The synthesis of ketones using this compound via the Weinreb ketone synthesis is a robust and efficient method for the preparation of α-chloroketones. The reaction proceeds in high yield and avoids the formation of over-addition byproducts. The resulting α-chloroketones are versatile intermediates with significant applications in medicinal chemistry and drug development. The detailed protocols and data presented herein provide a valuable resource for researchers and scientists in these fields.
References
- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Weinreb Ketone Synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones [organic-chemistry.org]
Application Notes and Protocols for Weinreb Ketone Synthesis with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Weinreb ketone synthesis is a highly reliable and versatile method for the synthesis of ketones from carboxylic acid derivatives.[1][2] Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this reaction has become a staple in organic synthesis due to its ability to prevent the common problem of over-addition of organometallic reagents to form tertiary alcohols.[3][4] The key to this method is the use of an N-methoxy-N-methylamide, commonly known as a Weinreb amide. This functional group reacts with Grignard reagents to form a stable, chelated tetrahedral intermediate, which only collapses to the ketone upon acidic workup.[2][3] This stability allows for excellent control and high yields of the desired ketone product.[5]
The Weinreb ketone synthesis is compatible with a wide range of functional groups, making it suitable for the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[3][6] This protocol provides detailed methodologies for the preparation of Weinreb amides and their subsequent reaction with Grignard reagents to yield ketones.
Reaction Mechanism and Workflow
The reaction proceeds in two main stages. First, a carboxylic acid or its derivative (such as an acid chloride or ester) is converted into the corresponding Weinreb amide. This is typically achieved by reacting the acylating agent with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent or a base.[3]
In the second stage, the Weinreb amide is treated with a Grignard reagent. The organomagnesium compound adds to the carbonyl carbon of the Weinreb amide to form a tetrahedral intermediate. This intermediate is stabilized by chelation between the magnesium atom, the carbonyl oxygen, and the methoxy (B1213986) oxygen. This stable five-membered ring prevents the collapse of the intermediate and further reaction with another equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the chelate to afford the final ketone product.[2][3]
Caption: A typical experimental workflow for the Weinreb ketone synthesis.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Weinreb ketone synthesis with various substrates and Grignard reagents.
Table 1: Synthesis of Aryl Ketones from Aryl Weinreb Amides and Aryl Grignard Reagents [6]
| Entry | Weinreb Amide | Grignard Reagent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-methoxy-N-methylbenzamide | 3-fluorophenylmagnesium chloride | 23 | 1 | 85 |
| 2 | N-methoxy-N-methyl-4-methoxybenzamide | 3-fluorophenylmagnesium chloride | 23 | 1 | 91 |
| 3 | N-methoxy-N-methyl-4-(trifluoromethyl)benzamide | 3-fluorophenylmagnesium chloride | 23 | 1 | 95 |
| 4 | N-methoxy-N-methyl-4-cyanobenzamide | 3-fluorophenylmagnesium chloride | 23 | 1 | 92 |
| 5 | N-methoxy-N-methylbenzamide | 4-cyanophenylmagnesium bromide | 23 | 1 | 88 |
| 6 | N-methoxy-N-methylbenzamide | 4-(tert-butoxycarbonyl)phenylmagnesium bromide | 23 | 1 | 85 |
Conditions: Reactions were performed in CH3CN with 1.2 equivalents of the Grignard reagent.[6]
Table 2: Synthesis of Various Ketones from Weinreb Amides and Organometallic Reagents [7]
| Entry | Weinreb Amide | Organometallic Reagent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-methoxy-N-methyl-2-phenylacetamide | Phenylmagnesium bromide | 0 | 1 | 90 |
| 2 | N-methoxy-N-methyl-2-phenylacetamide | Methylmagnesium bromide | 0 | 1 | 92 |
| 3 | N-methoxy-N-methylcinnamamide | Phenylmagnesium bromide | 0 | 1 | 86 |
| 4 | N-methoxy-N-methylcinnamamide | Methylmagnesium bromide | 0 | 1 | 87 |
| 5 | N-methoxy-N-methylbenzamide | Phenylmagnesium bromide | 0 | 1 | 94 |
| 6 | N-methoxy-N-methylbenzamide | Ethylmagnesium bromide | 0 | 1 | 92 |
Conditions: Reactions were performed in THF with 1.1-1.2 equivalents of the Grignard reagent.[7]
Experimental Protocols
Part 1: General Procedure for Weinreb Amide Synthesis from an Acid Chloride
-
Reagent Preparation: Dissolve the acid chloride (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Amine Addition: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in the same anhydrous solvent and add a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.2 equiv).
-
Reaction: Slowly add the amine solution to the cooled acid chloride solution. Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude Weinreb amide can be purified by flash column chromatography on silica (B1680970) gel.
Part 2: General Procedure for Ketone Synthesis from a Weinreb Amide and a Grignard Reagent
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add the Weinreb amide (1.0 equiv) and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent and substrate.
-
Grignard Addition: Add the Grignard reagent (1.1-1.5 equiv) dropwise to the stirred solution of the Weinreb amide, maintaining the low temperature. The rate of addition should be controlled to prevent a significant rise in the internal temperature.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for 1-3 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude ketone can be purified by flash column chromatography.[6]
Safety Precautions
-
Grignard reagents are highly reactive, flammable, and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere using anhydrous solvents and flame-dried glassware.
-
Organometallic reagents can be pyrophoric. Handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching of Grignard reactions can be exothermic. Perform the quench slowly and with adequate cooling.
-
Acid chlorides are corrosive and lachrymatory. Handle them in a well-ventilated fume hood.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Weinreb Ketone Synthesis [organic-chemistry.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
Application Notes and Protocols: Reaction of 2-Chloro-N-methoxy-N-methylacetamide with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, is a valuable reagent in modern organic synthesis, particularly for the preparation of α-chloro ketones.[1] The reaction of this compound with organolithium reagents provides a controlled and efficient method for the formation of a carbon-carbon bond, yielding functionalized α-chloro ketones which are important intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[1] This application note provides detailed protocols and data for the reaction of this compound with various organolithium reagents.
The primary advantage of using a Weinreb amide, such as this compound, is the prevention of over-addition of the organometallic reagent.[2][3] The reaction proceeds through a stable tetrahedral intermediate, which only collapses to the ketone upon acidic workup. This chemoselectivity makes it a superior method compared to the use of other acylating agents like acid chlorides or esters, which are prone to react with a second equivalent of the organolithium reagent to form tertiary alcohols.[2][3]
Reaction Mechanism
The reaction of this compound with an organolithium reagent (R-Li) follows the general mechanism of the Weinreb ketone synthesis. The nucleophilic organolithium reagent adds to the carbonyl carbon of the Weinreb amide to form a stable, chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse until a proton source is introduced during the workup.
Caption: Reaction mechanism of this compound with an organolithium reagent.
Quantitative Data
The following table summarizes the reaction of this compound with various organolithium reagents to yield the corresponding α-chloro ketones.
| Organolithium Reagent | Product | Reaction Conditions | Yield (%) | Reference |
| n-Butyllithium | 1-Chloro-3-heptanone | THF, temperature not specified | 70 | [4] |
| Phenyllithium | 1-Chloro-3-phenylpropan-2-one | Toluene, Room Temperature, 1 h | 81 (General procedure) | [5] |
| Methyllithium | 1-Chloro-3-butanone | Toluene, Room Temperature, 1 h | (Not specified for this substrate) | [5] |
| Vinyllithium (B1195746) | 1-Chloro-4-penten-2-one | Toluene, Room Temperature, 1 h | (Not specified for this substrate) | [5] |
Note: The yields for phenyllithium, methyllithium, and vinyllithium are based on a general procedure for Weinreb amides and may vary for this specific substrate.
Experimental Protocols
General Safety Precautions
Organolithium reagents are highly reactive and pyrophoric. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves, must be worn at all times.
General Experimental Workflow
Caption: General experimental workflow for the reaction.
Detailed Protocol: Synthesis of 1-Chloro-3-heptanone using n-Butyllithium
This protocol is based on a reported synthesis with a 70% yield.[4]
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes to the stirred solution of the Weinreb amide via syringe, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-chloro-3-heptanone.
General Protocol for the Reaction with Other Organolithium Reagents
This protocol is adapted from a general procedure for the one-pot reaction of Weinreb amides with organolithium reagents.[5]
Materials:
-
This compound
-
Organolithium reagent (e.g., phenyllithium, methyllithium, vinyllithium)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Organolithium Reagent: Slowly add the organolithium reagent (1.0 eq) to the solution at room temperature over a period of 1 hour using a syringe pump.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup and Purification: Follow steps 6-9 from the protocol for the synthesis of 1-chloro-3-heptanone.
Conclusion
The reaction of this compound with organolithium reagents is a reliable and high-yielding method for the synthesis of α-chloro ketones. The protocols provided herein offer a robust starting point for researchers in synthetic and medicinal chemistry. The mild reaction conditions and the prevention of over-addition make this a valuable transformation in the synthesis of complex molecules. Further optimization of reaction parameters may be necessary for specific organolithium reagents and desired products.
References
Application Notes and Protocols for the Preparation of α-Chloro Ketones from 2-Chloro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of α-chloro ketones is of significant interest in organic chemistry and drug development due to their utility as versatile intermediates for the construction of more complex molecules, including various heterocyclic compounds and pharmacologically active agents. The Weinreb amide, specifically 2-Chloro-N-methoxy-N-methylacetamide, provides a robust and high-yielding route to these valuable building blocks. The key advantage of using a Weinreb amide lies in its reaction with organometallic reagents, such as Grignard and organolithium reagents. This reaction proceeds through a stable, chelated tetrahedral intermediate that prevents the common side reaction of over-addition, which often plagues reactions with other acylating agents like esters or acid chlorides, thus cleanly affording the desired ketone upon acidic workup.[1][2] This document provides detailed protocols for the preparation of this compound and its subsequent conversion to a variety of α-chloro ketones.
Reaction Mechanism and Workflow
The synthesis of α-chloro ketones from this compound follows a two-step process: the formation of a stable tetrahedral intermediate upon reaction with an organometallic reagent, followed by acidic workup to yield the final product.
References
The Versatile Role of 2-Chloro-N-methoxy-N-methylacetamide in the Synthesis of Bioactive Natural Products
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Chloro-N-methoxy-N-methylacetamide, a stable and versatile Weinreb amide, has emerged as a crucial building block in the stereoselective synthesis of complex natural products and bioactive molecules. Its unique reactivity profile allows for the controlled introduction of an α-chloro ketone moiety, a key intermediate in the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the bacterial signaling molecule, Pseudomonas quinolone signal (PQS), and its analogues, as well as the novel mesoionic insecticide, fenmezoditiaz.
Application in Natural Product Synthesis
This compound serves as a reliable precursor to α-chloro ketones upon reaction with organometallic reagents such as Grignard or organolithium reagents. The resulting α-chloro ketones are valuable intermediates that can undergo a variety of subsequent transformations, including cyclization reactions to form heterocyclic scaffolds common in natural products.
Synthesis of Pseudomonas Quinolone Signal (PQS) and its Analogues
The quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) plays a vital role in the regulation of virulence factors in the pathogenic bacterium Pseudomonas aeruginosa. The synthesis of PQS and its structurally related analogues is of significant interest for studying bacterial communication and developing novel antimicrobial agents. A highly efficient, two-step synthesis has been developed, which utilizes this compound as a key starting material.[1]
The general synthetic strategy involves:
-
Formation of the α-chloro ketone: Reaction of this compound with a suitable Grignard reagent (e.g., heptylmagnesium bromide for PQS synthesis) to afford the corresponding α-chloro ketone.[1]
-
Microwave-assisted cyclization: A one-pot reaction of the crude α-chloro ketone with an appropriate anthranilic acid derivative under microwave irradiation to yield the final 2-alkyl-4-quinolone product.[1]
A variety of PQS analogues can be synthesized by varying the Grignard reagent and the anthranilic acid derivative used in this two-step process.
Synthesis of the Mesoionic Insecticide Fenmezoditiaz
Fenmezoditiaz is a novel mesoionic insecticide with a unique mode of action. The synthesis of this complex molecule also employs this compound to introduce a key structural fragment. In one synthetic approach, the Weinreb amide is reacted with a Grignard reagent to form an α-chloro ketone intermediate, which then undergoes a series of transformations to construct the final mesoionic ring system.
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of PQS and a key intermediate in the synthesis of fenmezoditiaz, highlighting the efficiency of the reactions involving this compound.
Table 1: Synthesis of 1-chloro-2-nonanone (PQS precursor)
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Heptylmagnesium bromide | THF | 0 to rt | ~10 | Not specified in abstract, but protocol is described as "efficient"[1] |
Table 2: Microwave-assisted Synthesis of PQS Analogues
| α-Chloro Ketone | Anthranilic Acid | Solvent | Temperature (°C) | Time (min) | Overall Yield (%) (from Weinreb amide) |
| 1-chloro-2-nonanone | Anthranilic acid | NMP | 200 | 30 | Good[2] |
| Various | Various | NMP | 200 | 30 | Variable[2] |
Table 3: Synthesis of a Key Intermediate for Fenmezoditiaz
| Reactant 1 | Reactant 2 | Solvent | Yield (%) |
| This compound | n-butyllithium | THF | 70 |
| This compound | iPrMgCl/LiCl | THF | 46 |
Experimental Protocols
Protocol 1: Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)
This protocol is adapted from the Nature Protocols article by Hodgkinson et al.[1][2]
Step 1: Synthesis of 1-chloro-2-nonanone
-
To a solution of this compound in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere, add a solution of heptylmagnesium bromide in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 10 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude α-chloro ketone, 1-chloro-2-nonanone. This crude product is typically used in the next step without further purification.
Step 2: Microwave-assisted synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)
-
In a microwave reaction vessel, dissolve anthranilic acid in N-methyl-2-pyrrolidone (NMP).
-
Add the crude 1-chloro-2-nonanone to the solution.
-
Seal the vessel and subject it to microwave irradiation at 200 °C for 30 minutes.
-
After cooling, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic aqueous solution (e.g., 1 M HCl), a basic aqueous solution (e.g., saturated aqueous sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford pure 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS). The entire process for this step, including work-up and purification, takes approximately 14 hours.[1]
Visualizations
Caption: Workflow for the two-step synthesis of PQS.
Caption: Synthesis of a key intermediate for Fenmezoditiaz.
Signaling Pathway Context
Caption: Simplified PQS quorum sensing signaling pathway in P. aeruginosa.
References
synthesis of Pseudomonas quinolone signal (PQS) using 2-Chloro-N-methoxy-N-methylacetamide
Introduction
Pseudomonas aeruginosa is a formidable opportunistic human pathogen responsible for a wide array of severe infections, particularly in immunocompromised individuals and those with cystic fibrosis.[1][2] A key factor in its pathogenicity is the sophisticated cell-to-cell communication system known as quorum sensing (QS).[1][3] This intricate network allows the bacteria to coordinate gene expression in a population-density-dependent manner, leading to the production of virulence factors and the formation of biofilms.[3][4] P. aeruginosa employs multiple interconnected QS systems, including the las, rhl, and the pqs systems.[1][2]
The pqs system utilizes 2-heptyl-3-hydroxy-4-quinolone, the Pseudomonas Quinolone Signal (PQS), as its primary signaling molecule.[2][3][5] PQS plays a crucial role in regulating the expression of numerous virulence genes and is integral to biofilm formation.[6][7] Beyond its function in quorum sensing, PQS is also involved in iron acquisition, cytotoxicity, and the modulation of the host immune response.[5][8][9] The central role of PQS in the virulence of P. aeruginosa makes its biosynthetic pathway an attractive target for the development of novel anti-virulence drugs.[10][11][12]
The established biosynthetic pathway of PQS involves the condensation of anthranilate with a β-keto fatty acid, catalyzed by the products of the pqsABCDE operon.[5][6][13] Chemical syntheses of PQS have been developed to enable further study of its biological functions and for the screening of potential inhibitors. These synthetic routes often involve the cyclization of acylated aniline (B41778) derivatives.
This application note describes a novel and efficient protocol for the synthesis of PQS, employing 2-Chloro-N-methoxy-N-methylacetamide as a key reagent for the acylation of 2-aminoacetophenone. This method offers a streamlined approach to obtaining PQS for research and drug discovery purposes.
PQS Signaling Pathway
The PQS signaling system is a component of the hierarchical quorum-sensing network in P. aeruginosa. The las system, at the top of the hierarchy, positively regulates the expression of pqsR (also known as mvfR), which encodes the transcriptional regulator PqsR.[2][14] PqsR, in turn, activates the transcription of the pqsABCDE operon, which is responsible for the synthesis of 2-heptyl-4-quinolone (HHQ), the immediate precursor of PQS.[2][13] The monooxygenase PqsH then converts HHQ to PQS.[5] PQS can then bind to and activate PqsR, creating a positive feedback loop.[2][9] The PQS system also modulates the rhl quorum-sensing system.[3][8][14]
References
- 1. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
- 4. The Pseudomonas Quinolone Signal (PQS) Balances Life and Death in Pseudomonas aeruginosa Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pseudomonas Quinolone Signal (PQS): Not Just for Quorum Sensing Anymore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. academic.oup.com [academic.oup.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Pseudomonas aeruginosa Quorum Sensing Systems as Drug Discovery Targets: Current Position and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Analysis of the Pseudomonas Quinolone Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone
Abstract
This document provides a detailed protocol for the chemical synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone, a quorum-sensing signaling molecule from Pseudomonas aeruginosa, also known as the Pseudomonas Quinolone Signal (PQS). The described method is a two-step process involving the formation of an α-chloro ketone intermediate followed by a microwave-assisted cyclization with anthranilic acid. This protocol is intended for researchers in chemistry, microbiology, and drug development who require a reliable method for obtaining PQS for their studies.
Introduction
2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) is a key signaling molecule in the quorum-sensing network of the opportunistic human pathogen Pseudomonas aeruginosa. It plays a crucial role in regulating the expression of numerous virulence factors, making it a target of interest for the development of novel anti-infective therapies. The synthesis of PQS is therefore essential for research into its biological functions and for the screening of potential inhibitors of its activity.
Several synthetic routes to PQS have been reported. A common approach involves the Conrad-Limpach synthesis to first produce the precursor 2-heptyl-4(1H)-quinolone (HHQ), which is then hydroxylated to yield PQS.[1][2] More direct and efficient methods have also been developed, including a one-pot synthesis and a microwave-assisted approach that significantly reduces reaction times.[3][4] This document details a two-step, microwave-assisted synthesis which offers high yields and a straightforward procedure.[4][5]
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₂ | |
| Molecular Weight | 259.34 g/mol | |
| Appearance | Powder | |
| Storage Temperature | -20°C | |
| Purity (typical) | ≥96.0% (HPLC) |
Synthesis Workflow
The synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone is achieved through a two-step process. The first step is the preparation of the heptyl Grignard reagent and its subsequent reaction with 2-chloro-N-methoxy-N-methylacetamide to form the α-chloro ketone intermediate. The second step is the microwave-assisted reaction of the α-chloro ketone with anthranilic acid to yield the final product, PQS.[5]
Caption: Two-step synthesis of PQS via a Grignard reaction and microwave-assisted cyclization.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from the procedure described by Hodgkinson et al. (2012).[5]
Step 1: Synthesis of 1-chloro-nonan-2-one (α-chloro ketone)
-
Preparation of Heptyl Grignard Reagent:
-
To a 50-mL three-necked round-bottom flask equipped with a magnetic stir bar, add magnesium turnings (176 mg, 7.27 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF, 15 mL).
-
Add a solution of bromoheptane (1.0 mL, 6.06 mmol) in anhydrous THF (5 mL) dropwise to the magnesium turnings.
-
The reaction mixture should be stirred at room temperature for approximately 4 hours to ensure the formation of the Grignard reagent.
-
-
Formation of α-chloro ketone:
-
In a separate flask, dissolve this compound (Weinreb amide, 0.5 g, 3.63 mmol) in anhydrous toluene (15 mL).
-
Cool the Weinreb amide solution to 0°C in an ice bath.
-
Slowly add the prepared heptyl Grignard reagent to the Weinreb amide solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by carefully adding 10% (v/v) aqueous HCl (50 mL) at 0°C.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-nonan-2-one.
-
Step 2: Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)
-
Microwave-Assisted Cyclization:
-
In a microwave reactor vessel, combine the crude 1-chloro-nonan-2-one from the previous step with anthranilic acid.
-
Add a suitable solvent such as N-methylpyrrolidone (NMP).[3]
-
Program the microwave reactor with a ramp time of 10 minutes and a hold time of 30 minutes at a specified temperature (e.g., reflux).[3][5]
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate from the solvent upon cooling. If not, the volume of the solvent can be reduced under vacuum, or a non-polar solvent (e.g., hexanes) can be added to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of a suitable solvent (e.g., cold ethanol (B145695) or diethyl ether) to remove residual high-boiling solvent.
-
The crude PQS can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by silica (B1680970) gel column chromatography.
-
Data Presentation
| Step | Product | Starting Materials | Key Reagents/Conditions | Typical Yield | Reference |
| 1 | 1-chloro-nonan-2-one | Bromoheptane, this compound | Magnesium, THF, Toluene | Not specified | [5] |
| 2 | 2-heptyl-3-hydroxy-4(1H)-quinolone | 1-chloro-nonan-2-one, Anthranilic Acid | Microwave irradiation, NMP | 84% | [3] |
Characterization of 2-heptyl-3-hydroxy-4(1H)-quinolone
The final product should be characterized to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess the purity of the final product. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.[6]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a peak corresponding to the molecular weight of PQS (259.34 g/mol ), likely as the [M+H]⁺ or [M+Na]⁺ adduct.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl and carbonyl groups.
-
Melting Point: The melting point of the purified PQS should be determined and compared to literature values.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive. Anhydrous conditions must be maintained throughout the reaction.
-
Microwave synthesis should be performed in a dedicated microwave reactor with appropriate safety features.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. 2-Heptyl-4-Quinolone, a Precursor of the Pseudomonas Quinolone Signal Molecule, Modulates Swarming Motility in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. PsrA controls the synthesis of the Pseudomonas aeruginosa quinolone signal via repression of the FadE homolog, PA0506 | PLOS One [journals.plos.org]
- 7. 2-Heptyl-3-hydroxy-4-quinolone | C16H21NO2 | CID 2763159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-N-methoxy-N-methylacetamide as a Versatile Precursor for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Chloro-N-methoxy-N-methylacetamide, a versatile Weinreb amide, as a key building block in the synthesis of medicinally relevant heterocyclic compounds. The protocols outlined below focus on the efficient construction of 2-alkyl-4-quinolone scaffolds, exemplified by the synthesis of the bacterial quorum-sensing molecule, Pseudomonas Quinolone Signal (PQS).
Introduction
This compound (CAS 67442-07-3) is a highly valuable bifunctional reagent in modern organic synthesis.[1][2] Its Weinreb amide functionality allows for the controlled and high-yield formation of ketones upon reaction with organometallic reagents, by forming a stable tetrahedral intermediate that prevents over-addition.[1][3] The presence of a chloroacetyl group provides a reactive site for nucleophilic substitution, making it an ideal precursor for the construction of a variety of heterocyclic systems.[2][3] This document details its application in the synthesis of 2-alkyl-3-hydroxy-4(1H)-quinolones, a class of compounds with significant biological activity.[4][5]
Application: Synthesis of 2-Alkyl-3-hydroxy-4(1H)-quinolones
A significant application of this compound is in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its analogs.[4][5] PQS is a crucial signaling molecule involved in the quorum-sensing system of the pathogenic bacterium Pseudomonas aeruginosa, regulating virulence factor production and biofilm formation.[6][7] The ability to synthesize PQS and its derivatives is essential for studying bacterial communication and for the development of novel anti-infective agents that disrupt this pathway.
The synthetic strategy involves a one-pot, microwave-assisted reaction that proceeds via an α-chloro ketone intermediate. This intermediate is generated in situ by the reaction of this compound with a suitable Grignard reagent. Subsequent reaction with an anthranilic acid derivative leads to the formation of the quinolone scaffold.[4]
Quantitative Data Summary
The following table summarizes the yields of PQS and various analogs synthesized using the microwave-assisted protocol, starting from this compound and the corresponding Grignard reagent and anthranilic acid derivative.[4]
| Entry | R Group (from Grignard Reagent) | Anthranilic Acid Derivative | Product | Yield (%) |
| 1 | n-Heptyl | Anthranilic acid | 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) | 65 |
| 2 | n-Pentyl | Anthranilic acid | 2-pentyl-3-hydroxy-4(1H)-quinolone | 60 |
| 3 | Cyclohexyl | Anthranilic acid | 2-cyclohexyl-3-hydroxy-4(1H)-quinolone | 55 |
| 4 | Phenyl | Anthranilic acid | 2-phenyl-3-hydroxy-4(1H)-quinolone | 45 |
| 5 | n-Heptyl | 5-Chloroanthranilic acid | 6-Chloro-2-heptyl-3-hydroxy-4(1H)-quinolone | 58 |
| 6 | n-Heptyl | 5-Bromoanthranilic acid | 6-Bromo-2-heptyl-3-hydroxy-4(1H)-quinolone | 52 |
Experimental Protocols
Protocol 1: One-Pot Microwave-Assisted Synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS)[4]
Materials:
-
This compound
-
Heptylmagnesium bromide (1.0 M in diethyl ether)
-
Anthranilic acid
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Microwave reactor vials
Procedure:
-
To a dry microwave reactor vial under an inert atmosphere, add this compound (1.0 mmol).
-
Dissolve the Weinreb amide in anhydrous THF (5 mL).
-
Cool the solution to 0 °C and add heptylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in diethyl ether) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
To this mixture, add a solution of anthranilic acid (1.5 mmol) and DIPEA (3.0 mmol) in NMP (5 mL).
-
Seal the microwave vial and heat the reaction mixture in a microwave reactor at 150 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and wash with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-heptyl-3-hydroxy-4(1H)-quinolone.
Visualizations
Experimental Workflow for PQS Synthesis
Caption: Workflow for the one-pot synthesis of PQS.
Signaling Pathway of PQS in Pseudomonas aeruginosa
Caption: PQS signaling pathway in P. aeruginosa.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-氯-N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Structure-Activity Analysis of the Pseudomonas Quinolone Signal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas quinolone signal - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Reactions Involving 2-Chloro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, serves as a versatile and highly effective reagent in modern organic synthesis. Its unique reactivity profile, particularly in the formation of ketones, makes it a valuable building block for the synthesis of complex molecules, including biologically active compounds and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key reactions involving this reagent, with a focus on the synthesis of the Pseudomonas aeruginosa quorum-sensing molecule, 2-heptyl-3-hydroxy-4(1H)-quinolone (Pseudomonas Quinolone Signal or PQS).
The primary advantage of using this compound in acylation reactions is its ability to prevent over-addition of organometallic reagents. The reaction proceeds through a stable chelated intermediate, which collapses to the ketone only upon workup, thus avoiding the formation of tertiary alcohol byproducts commonly observed with other acylating agents.[1]
Key Applications
-
Synthesis of α-Chloro Ketones: this compound is an excellent precursor for the synthesis of α-chloro ketones, which are important intermediates in various synthetic transformations.
-
Preparation of Biologically Active Quinolones: It is a key starting material in the synthesis of 2-alkyl-4-quinolones, a class of compounds with significant biological activity. A prominent example is the synthesis of the Pseudomonas Quinolone Signal (PQS), a key signaling molecule in the quorum-sensing system of Pseudomonas aeruginosa.[2][3][4]
-
Drug Discovery and Development: The ability to efficiently construct complex ketone-containing molecules makes this reagent a valuable tool in the development of new therapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-3-nonanone (α-Chloro Ketone Intermediate)
This protocol describes the synthesis of 1-chloro-3-nonanone via the reaction of this compound with a heptyl Grignard reagent. This α-chloro ketone is a crucial intermediate for the synthesis of PQS.
Reaction Scheme:
(CH₃)₂N(OCH₃)C(O)CH₂Cl + CH₃(CH₂)₆MgBr → CH₃(CH₂)₆C(O)CH₂Cl
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Preparation of Heptylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Under an inert atmosphere (argon or nitrogen), add a solution of 1-bromoheptane in anhydrous diethyl ether or THF dropwise to the magnesium turnings.
-
The reaction is initiated by gentle heating. Once started, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the freshly prepared heptylmagnesium bromide solution to the solution of this compound via a cannula or dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 8-10 hours.[2]
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-chloro-3-nonanone.
-
Note: The crude α-chloro ketone is often of sufficient purity to be used directly in the subsequent reaction without further purification.
-
Protocol 2: Microwave-Assisted Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)
This protocol details the one-pot, microwave-assisted synthesis of PQS from the crude 1-chloro-3-nonanone and anthranilic acid.[2]
Reaction Scheme:
CH₃(CH₂)₆C(O)CH₂Cl + o-H₂NC₆H₄COOH → 2-heptyl-3-hydroxy-4(1H)-quinolone
Materials:
-
Crude 1-chloro-3-nonanone (from Protocol 1)
-
Anthranilic acid
-
Toluene
-
Microwave reactor
-
Water
Procedure:
-
Reaction Setup:
-
In a microwave reaction vessel, combine the crude 1-chloro-3-nonanone, anthranilic acid, and toluene.
-
Seal the vessel.
-
-
Microwave Irradiation:
-
Place the reaction vessel in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for approximately 30 minutes.[2] Reaction parameters should be optimized for the specific microwave reactor being used.
-
-
Work-up and Purification:
-
After the reaction is complete and the vessel has cooled, induce precipitation of the product by adding water to the reaction mixture.
-
Collect the solid product by filtration.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Quantitative Data Summary
| Reaction Step | Reactants | Product | Reaction Time | Yield | Reference |
| Step 1: α-Chloro Ketone Formation | This compound, Heptylmagnesium bromide | 1-Chloro-3-nonanone | ~10 hours | - | [2] |
| Step 2: Microwave-Assisted PQS Synthesis | 1-Chloro-3-nonanone, Anthranilic acid | 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | ~30 minutes | - | [2] |
| Overall Two-Step Synthesis of PQS | This compound, 1-Bromoheptane, Anthranilic acid | 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | - | 74% |
Signaling Pathway and Experimental Workflow
Pseudomonas aeruginosa Quorum Sensing
The synthesis of PQS is a critical component of the complex quorum-sensing (QS) network in Pseudomonas aeruginosa. This network allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to the production of virulence factors and biofilm formation. The PQS system is intricately linked with two other QS systems, the las and rhl systems.
Caption: Pseudomonas aeruginosa Quorum Sensing Network.
Experimental Workflow for PQS Synthesis
The following diagram illustrates the overall workflow for the two-step synthesis of PQS from this compound.
Caption: Workflow for the Synthesis of PQS.
References
- 1. Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-氯-N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-氯-N-甲氧基-N-甲基乙酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Weinreb Amide Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the purification of products from Weinreb amide reactions, a cornerstone in modern organic synthesis for the preparation of ketones and aldehydes. This document outlines common impurities, workup procedures, and various purification techniques, including chromatography, crystallization, and distillation, to obtain high-purity products essential for research and drug development.
Introduction to Weinreb Amide Reactions and Purification Challenges
The Weinreb-Nahm ketone synthesis, first reported in 1981, is a reliable method for the synthesis of ketones and aldehydes from carboxylic acid derivatives.[1] The reaction involves the formation of a stable N-methoxy-N-methylamide (Weinreb amide), which, upon reaction with an organometallic reagent or a reducing agent, yields a stable tetrahedral intermediate.[1][2] This intermediate prevents the common problem of over-addition, which often plagues reactions with other acylating agents, leading to the formation of tertiary alcohols as byproducts.[2][3] Upon acidic workup, this intermediate collapses to afford the desired ketone or aldehyde.[2]
Despite the high selectivity of the Weinreb amide reaction, purification of the resulting products is a critical step to remove unreacted starting materials, reagents, and byproducts. The choice of purification strategy depends on the physicochemical properties of the desired product and the nature of the impurities.
Common Impurities in Weinreb Amide Reactions:
-
Unreacted Weinreb Amide: The stability of the Weinreb amide can sometimes lead to incomplete conversion.
-
Excess Organometallic Reagent and its Quenched Byproducts: Grignard or organolithium reagents are used in excess and their quenched forms need to be removed.
-
Byproducts from Coupling Agents: If the Weinreb amide was synthesized using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the corresponding urea (B33335) byproducts (DCU or EDU) will be present.[4]
-
N,O-dimethylhydroxylamine: Unreacted starting material from the Weinreb amide synthesis.
-
Over-addition Product (Tertiary Alcohol): Although minimized, trace amounts can be formed, especially if the reaction temperature is not well-controlled.[2]
Workup Procedures
A proper aqueous workup is the first and often most critical step in simplifying the final purification.
Standard Aqueous Workup Protocol:
-
Quenching: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at low temperature (e.g., 0 °C). For larger scale reactions, a solution of 1 M hydrochloric acid (HCl) can be used, but care must be taken with acid-sensitive functional groups.
-
Extraction: The product is then extracted from the aqueous phase using an appropriate organic solvent such as ethyl acetate (B1210297), diethyl ether, or dichloromethane. The choice of solvent depends on the polarity of the product.
-
Washing: The organic layer is sequentially washed with:
-
1 M HCl to remove basic impurities like unreacted N,O-dimethylhydroxylamine.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of gas evolution (CO₂).
-
Brine (saturated aqueous NaCl) to reduce the solubility of organic compounds in the aqueous phase and aid in layer separation.[4]
-
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
Troubleshooting Workup Issues:
-
Emulsion Formation: Emulsions can form during extraction, especially when using chlorinated solvents. To break up emulsions, try adding brine or a small amount of a different organic solvent like diethyl ether.[4] Allowing the separatory funnel to stand for a period can also help.
Purification Techniques
Flash Column Chromatography
Flash column chromatography is the most common technique for purifying products of Weinreb amide reactions, offering a good balance of speed and resolution.[5]
Workflow for Flash Column Chromatography:
Caption: Workflow for Purification by Flash Column Chromatography.
Protocol for Flash Column Chromatography of a Weinreb Ketone:
-
Solvent System Selection:
-
Perform thin-layer chromatography (TLC) of the crude product using various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether).
-
The ideal solvent system should provide a retention factor (Rƒ) of approximately 0.2-0.4 for the desired product and good separation from impurities.[5]
-
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica (B1680970) gel to crude product by weight).
-
Pack the column with silica gel (typically 230-400 mesh) as a slurry in the chosen non-polar solvent or by dry packing.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the elution solvent or a more polar, volatile solvent (e.g., dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for compounds with low solubility in the eluent, "dry loading" can be employed: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, applying positive pressure (e.g., from a nitrogen line or air pump).
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Table 1: Representative Solvent Systems for Flash Chromatography
| Product Type | Polarity | Typical Solvent System (v/v) |
| Aliphatic Ketones | Low to Medium | Hexanes/Ethyl Acetate (9:1 to 4:1) |
| Aromatic Ketones | Medium | Hexanes/Ethyl Acetate (4:1 to 1:1) |
| N-Boc-α-amino ketones | Medium to High | Hexanes/Ethyl Acetate (3:1 to 1:2)[6] |
| Weinreb Aldehydes | Medium | Hexanes/Ethyl Acetate (4:1 to 1:1) |
Crystallization
Crystallization is an excellent method for obtaining highly pure solid products and is particularly useful for large-scale purifications.
Logical Steps for Crystallization:
Caption: General Workflow for Purification by Crystallization.
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include hexanes, ethyl acetate, ethanol, isopropanol, and mixtures thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To induce crystallization, you can scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Table 2: Common Solvents for Crystallization of Weinreb Products
| Product Class | Suggested Solvents/Solvent Systems |
| Aromatic Ketones | Ethanol, Isopropanol, Hexanes/Ethyl Acetate, Toluene |
| Aliphatic Ketones | Hexanes, Pentane, Diethyl Ether |
| N-Boc Protected Amino Amides | Hexanes/Ethyl Acetate[7] |
Distillation
For liquid products, particularly those that are thermally stable, vacuum distillation can be an effective purification method, especially on a larger scale.
Protocol for Vacuum Distillation:
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is free of cracks and use appropriate vacuum grease on the joints.
-
Crude Product Preparation: Ensure the crude product is free of low-boiling solvents by concentrating it on a rotary evaporator.
-
Distillation:
-
Add the crude liquid to the distillation flask along with a magnetic stir bar for smooth boiling.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask.
-
Collect fractions based on their boiling points at the given pressure. Discard the forerun, which contains lower-boiling impurities.
-
Collect the main fraction corresponding to the boiling point of the desired product.
-
-
Product Collection: Once the distillation is complete, carefully release the vacuum before turning off the cooling water.
Table 3: Estimated Boiling Points of Ketones under Vacuum
| Ketone Structure | Atmospheric BP (°C) | Estimated BP at 10 mmHg (°C) | Estimated BP at 1 mmHg (°C) |
| Acetophenone | 202 | ~100 | ~60 |
| Propiophenone | 218 | ~115 | ~75 |
| Cyclohexyl methyl ketone | 181 | ~80 | ~40 |
| 2-Heptanone | 151 | ~50 | ~10 |
Note: These are estimations and actual boiling points may vary depending on the specific compound and the accuracy of the pressure measurement.
Quantitative Data Summary
The following table presents a compilation of purification data from various sources to provide a general expectation of yield and purity for different purification techniques. Direct comparison is challenging due to variations in substrates and reaction conditions.
Table 4: Representative Purification Yields and Purity
| Product | Purification Method | Yield (%) | Purity (%) | Reference |
| N-Boc-α-amino Weinreb amide | Flash Chromatography | 85-95 | >95 | [8] |
| α-siloxy ketone | Flash Chromatography | 83 | Not Reported | [2] |
| Aromatic Ketone | Recrystallization | 95 | >99 | [9] |
| N-Boc-β-amino ketone | No additional purification (Flow synthesis) | High | High | [10] |
Conclusion
The purification of products from Weinreb amide reactions is a critical step in obtaining high-quality materials for research and development. A systematic approach, beginning with an efficient aqueous workup followed by the selection of an appropriate purification technique—be it flash chromatography, crystallization, or distillation—is key to success. The protocols and data presented in these application notes provide a comprehensive guide for scientists to purify a wide range of ketones and aldehydes derived from Weinreb amides, enabling the advancement of their synthetic endeavors.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb Ketone Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in Weinreb ketone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Weinreb ketone synthesis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the Weinreb ketone synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Ketone
Q: I am getting a low yield or no desired ketone product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Weinreb ketone synthesis can stem from several factors, ranging from the quality of reagents to the reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Reagent Quality:
-
Organometallic Reagent: Grignard and organolithium reagents are highly sensitive to air and moisture. Ensure you are using freshly prepared or titrated reagents. Poor quality of the organometallic reagent is a common cause of low yields.
-
Weinreb Amide: Verify the purity of your Weinreb amide. Impurities from the amide synthesis can interfere with the ketone formation step.
-
Solvents: Ensure you are using anhydrous solvents. The presence of water will quench the organometallic reagent.
-
-
Reaction Conditions:
-
Temperature: The stability of the tetrahedral intermediate is temperature-dependent.[1] Running the reaction at a lower temperature (e.g., -78°C or 0°C) can prevent the decomposition of this intermediate and improve yields.[2] If the reaction is fast, running it colder should still be effective.[2]
-
Reaction Time: While some reactions are rapid, others may require longer reaction times for complete conversion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
-
Stoichiometry: An excess of the organometallic reagent can sometimes lead to side reactions.[3] Try using a stoichiometric or even sub-stoichiometric amount of the organometallic reagent to see if the yield improves.[2]
-
-
Work-up Procedure:
-
Quenching: Quench the reaction at low temperature before allowing it to warm to room temperature. This can prevent the breakdown of the stable intermediate and the formation of byproducts.[2] A saturated aqueous solution of ammonium (B1175870) chloride is a common quenching agent.[4]
-
Issue 2: Formation of a Tertiary Alcohol Byproduct
Q: I am observing the formation of a tertiary alcohol, which is what the Weinreb synthesis is supposed to avoid. Why is this happening?
A: The primary advantage of the Weinreb ketone synthesis is the prevention of over-addition to form a tertiary alcohol.[5][6] If you are observing this byproduct, it suggests that the tetrahedral intermediate is not stable under your reaction conditions. Here are some possible reasons and solutions:
-
Elevated Temperature: The chelated intermediate is most stable at low temperatures.[1] If the reaction temperature is too high, the intermediate can collapse to the ketone, which can then react with another equivalent of the organometallic reagent.
-
Solution: Maintain a low temperature throughout the reaction and during the initial stages of the work-up.
-
-
Substrate Effects: For some substrates, the tetrahedral intermediate may be less stable, leading to the formation of the ketone in the presence of unreacted organometallic reagent.
Issue 3: Incomplete Conversion of the Weinreb Amide
Q: My reaction is not going to completion, and I am recovering a significant amount of my starting Weinreb amide. How can I drive the reaction forward?
A: Incomplete conversion can be due to several factors related to the reactivity of your starting materials and the reaction conditions.
-
Inactive Organometallic Reagent: As mentioned previously, the quality of the Grignard or organolithium reagent is crucial. If the reagent has degraded, it will not be reactive enough to completely consume the Weinreb amide.
-
Solution: Use a fresh batch of the organometallic reagent or titrate it to determine its exact concentration.
-
-
Steric Hindrance: If either the Weinreb amide or the organometallic reagent is sterically hindered, the reaction rate can be significantly reduced.
-
Solution: Consider increasing the reaction temperature or using a less sterically hindered organometallic reagent if possible. For sterically hindered substrates, longer reaction times may be necessary.
-
-
Insufficient Equivalents of Organometallic Reagent: Ensure you are using at least one equivalent of the active organometallic reagent.
Issue 4: Formation of Unexpected Side Products
Q: I am observing unexpected spots on my TLC plate. What are some common side reactions in Weinreb ketone synthesis?
A: Besides the formation of tertiary alcohols, other side reactions can occur, leading to a complex reaction mixture.
-
Substrate Decomposition: Certain functional groups on your substrate may not be stable to the strongly basic/nucleophilic conditions of the reaction. For example, isoxazoles without a substituent next to the nitrogen atom can be cleaved under basic conditions.[2]
-
Solution: If you suspect substrate decomposition, consider using milder reaction conditions, such as a lower temperature or a less basic organometallic reagent. The addition of a Lewis acid, such as CeCl₃ or LiCl, can sometimes temper the basicity of the Grignard reagent.[2]
-
-
Reaction with Other Functional Groups: Carboxylic acids containing secondary or tertiary nucleophilic nitrogen atoms have been reported to give lower yields.[7]
Quantitative Data on Weinreb Ketone Synthesis
The following tables provide a summary of reported yields for the Weinreb ketone synthesis under various conditions.
Table 1: Comparison of Yields for Different Synthetic Methods for Long-chain Ketones [8]
| Method | Reactants | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) |
| Weinreb Amide Synthesis | Weinreb Amide, Grignard or Organolithium Reagent | THF | 1-4 h | 0 to rt | 75-95 |
| Organolithium Reagents | Carboxylic Acid, Organolithium Reagent (2 equiv.) | Diethyl ether or THF | 1-3 h | -78 to rt | 70-90 |
| Ketonization of Fatty Acids | Carboxylic Acids | Iron Oxide Catalyst | 4-8 h | 350-450 | 80-95 |
| Decarboxylative Cross-Coupling | Carboxylic Acid, Aryl/Vinyl Halide | Pd or Cu catalyst, Base | 12-24 h | 80-120 | 60-85 |
| Grignard Reaction with Nitriles | Nitrile, Grignard Reagent | Diethyl ether or THF, followed by aqueous acid | 2-6 h | 0 to reflux | 60-80 |
| Ozonolysis of Alkenes | Alkene | O₃, followed by a reducing agent (e.g., DMS, Zn/H₂O) | 2-4 h | -78 | 70-95 |
Table 2: Yields of Ketones from Grignard Additions to a Weinreb Amide [9]
| Grignard Reagent | Product | Yield (%) |
| Methylmagnesium Bromide | Methyl Ketone | 91 |
| Ethylmagnesium Bromide | Ethyl Ketone | 94 |
| Phenylmagnesium Chloride | Phenyl Ketone | 93 (from unpurified amide) |
Experimental Protocols
Protocol 1: Synthesis of a Weinreb Amide from a Carboxylic Acid using a Coupling Reagent (HATU)
This protocol is adapted from a general procedure for amide bond formation.[10]
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C and add 1-(bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (2.0 equiv) followed by a non-nucleophilic base such as diisopropylethylamine (DIEA) (3.0 equiv).
-
Amide Formation: To the activated carboxylic acid, add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the reaction is complete as monitored by TLC.
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. The organic layers are then combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude Weinreb amide can be purified by column chromatography.
Protocol 2: Weinreb Ketone Synthesis using a Grignard Reagent
This protocol is a general procedure for the synthesis of ketones from Weinreb amides.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to the desired temperature (typically 0°C or -78°C).
-
Addition of Grignard Reagent: Add the Grignard reagent (1.1-1.2 equiv) dropwise to the stirred solution of the Weinreb amide.
-
Reaction: Stir the reaction mixture at the same temperature for a predetermined time (e.g., 2.5 hours) or until the starting material is consumed as indicated by TLC.[4]
-
Quenching: Carefully quench the reaction at low temperature by the slow addition of a saturated aqueous solution of ammonium chloride or 1 M HCl.
-
Work-up: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated in vacuo. The crude ketone can then be purified by flash column chromatography.
Visualizations
Caption: Workflow of the Weinreb Ketone Synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: Potential side reactions in Weinreb synthesis.
References
- 1. youtube.com [youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Amide Synthesis [fishersci.co.uk]
Technical Support Center: 2-Chloro-N-methoxy-N-methylacetamide
Welcome to the technical support center for 2-Chloro-N-methoxy-N-methylacetamide (Weinreb Chloroacetamide). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway is hydrolysis. The chloroacetamide functional group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2][3] Exposure to moisture, acidic, or basic conditions (e.g., during aqueous workup or from atmospheric humidity) can lead to the formation of 2-Hydroxy-N-methoxy-N-methylacetamide or other cleaved byproducts. Proper storage under inert, anhydrous conditions is critical.
Q2: My reaction with an organometallic reagent (e.g., Grignard, organolithium) is giving low yields or a complex mixture of products. What are the common causes?
A2: While the Weinreb amide functionality is designed to prevent over-addition from organometallic reagents, several factors can lead to poor outcomes:
-
Reagent Quality: The reagent may have degraded due to improper storage (see Q1).
-
Reaction Temperature: Running the reaction at too high a temperature can destabilize the chelated tetrahedral intermediate, leading to side reactions. It is often advisable to perform the addition at low temperatures (e.g., 0 °C to -78 °C) and allow it to warm slowly.[4]
-
Excess Nucleophile: While the Weinreb amide is robust, a large excess of a highly reactive organometallic reagent can sometimes lead to undesired products.
-
Strongly Basic/Hindered Nucleophiles: Highly basic or sterically hindered nucleophiles can cause a side reaction involving the elimination of the methoxide (B1231860) group, releasing formaldehyde.[5]
Q3: I am observing a byproduct corresponding to the addition of two equivalents of my nucleophile to the carbonyl group. Isn't the Weinreb amide supposed to prevent this?
A3: Yes, the key advantage of the Weinreb amide is the formation of a stable chelated intermediate that prevents this "over-addition".[5][6][7] If you are observing this, it strongly suggests that the Weinreb amide functionality has been compromised or the reaction conditions are too harsh. The most likely cause is the hydrolysis or cleavage of the N-methoxy-N-methylamide group prior to or during the reaction, which would generate a more reactive carbonyl species.
Q4: How should I properly store and handle this compound?
A4: To ensure its integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. A refrigerator (2-8°C) is recommended. Avoid exposure to moisture and atmospheric humidity.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Degraded Reagent | Verify the purity of the this compound via ¹H NMR or other analytical techniques before use. Look for peaks corresponding to the hydrolyzed product. |
| Inactive Nucleophile/Reagent | If using an organometallic reagent, ensure it was properly prepared, stored, and titrated. A common point of failure is degraded Grignard or organolithium reagents. |
| Insufficient Reaction Temperature/Time | Some less reactive nucleophiles may require higher temperatures or longer reaction times. Monitor the reaction by TLC or LC-MS to track the consumption of the starting material before quenching. |
| Improper Solvent Choice | Ensure the solvent is anhydrous and appropriate for the reaction class. For organometallic reactions, ethereal solvents like THF or diethyl ether are standard. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Potential Cause | Recommended Solution |
| Reaction Temperature Too High | Run the reaction at a lower temperature.[4] Add the nucleophile slowly at -78 °C or 0 °C and monitor the reaction. Quenching the reaction while it is still cold can also prevent byproduct formation during workup.[4] |
| Reagent Hydrolysis | The presence of water can lead to hydrolysis of the chloroacetamide, which can then react further to create impurities.[1][3] Ensure all glassware is oven-dried and all reagents/solvents are anhydrous. |
| Side Reaction with Chloro- group | The α-chloro group is a reactive site for nucleophilic substitution. Depending on your reaction conditions and the nucleophiles present, you may see substitution at this position. Consider protecting sensitive functional groups. |
| Decomposition of Substrate/Product | If your substrate or product contains sensitive functional groups (e.g., an isoxazole (B147169) ring), the basicity of the organometallic reagent may cause decomposition.[4] Adding a Lewis acid like LiCl or CeCl₃ can sometimes temper the reagent's basicity.[4] |
Table of Potential Impurities and Side Products
| Compound Name | Molecular Formula | Likely Origin |
| 2-Hydroxy-N-methoxy-N-methylacetamide | C₄H₉NO₃ | Hydrolysis of the chloro- group on the parent compound due to moisture.[1] |
| N,O-Dimethylhydroxylamine Hydrochloride | C₂H₈ClNO | Unreacted starting material from the synthesis of the parent compound. |
| Chloroacetic Acid | C₂H₃ClO₂ | Hydrolysis of the amide bond under acidic or basic conditions.[2][8] |
| Tertiary Alcohol (from over-addition) | Variable | Reaction of a nucleophile with a ketone intermediate. This occurs if the Weinreb amide is compromised.[5][9] |
| Formaldehyde | CH₂O | Elimination of the methoxide moiety, which can be promoted by highly basic or sterically hindered nucleophiles.[5] |
Visual Diagrams and Workflows
Key Degradation Pathway
Caption: Hydrolysis of this compound.
General Experimental Workflow
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. Weinreb amides [pubsapp.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Weinreb Ketone Synthesis [organic-chemistry.org]
preventing over-addition in reactions with 2-Chloro-N-methoxy-N-methylacetamide
Welcome to the technical support center for 2-Chloro-N-methoxy-N-methylacetamide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent over-addition and other side reactions during their experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What is over-addition, and how is this compound designed to prevent it?
Answer:
Over-addition is a common side reaction in organometallic chemistry where a nucleophile, such as a Grignard or organolithium reagent, reacts with a carbonyl compound more than once. When reacting with traditional acylating agents like acid chlorides or esters, the initial reaction produces a ketone. However, this ketone is often more reactive than the starting material, leading to a second nucleophilic attack that results in an undesired tertiary alcohol.[1][2]
This compound is a specific type of Weinreb-Nahm amide . This class of compounds is engineered to prevent over-addition through a unique mechanism.[3][4]
-
Initial Reaction: The organometallic reagent adds to the amide's carbonyl group to form a tetrahedral intermediate.
-
Stable Intermediate Formation: Unlike intermediates from esters or acid chlorides, this tetrahedral intermediate is stabilized by chelation between the carbonyl oxygen, the methoxy (B1213986) oxygen, and the metal ion (e.g., MgX⁺ or Li⁺).[5][6] This five-membered chelated ring is remarkably stable at low temperatures.[3][6]
-
Controlled Collapse: The stable intermediate does not collapse into a ketone until an acidic workup (quench) is performed.[4] This prevents the ketone from being present in the reaction mixture alongside the highly reactive organometallic reagent, thus stopping the reaction cleanly at the ketone stage.
The diagram below illustrates the desired reaction pathway versus the over-addition pathway common with other acylating agents.
FAQ 2: I am observing the tertiary alcohol byproduct. What are the most likely causes and solutions?
Answer:
Observing a tertiary alcohol (the over-addition product) in a reaction with a Weinreb amide indicates that the stable tetrahedral intermediate is collapsing prematurely. The most common cause for this is improper temperature control.
Troubleshooting Steps:
-
Lower the Reaction Temperature: The stability of the chelated intermediate is highly dependent on temperature.[3] Reactions should be run at low temperatures, typically between -78 °C (dry ice/acetone bath) and 0 °C. If you are seeing over-addition, try running the reaction at the lower end of this range.
-
Ensure a Cold Quench: Do not allow the reaction mixture to warm up before quenching. The acidic or aqueous workup should be performed while the reaction is still at low temperature to ensure the intermediate collapses into the ketone in the absence of any remaining active nucleophile.
-
Control the Rate of Addition: Add the organometallic reagent (e.g., Grignard or organolithium) to the solution of the Weinreb amide slowly and dropwise. A rapid, exothermic addition can create localized "hot spots" in the flask, causing premature decomposition of the intermediate even if the external bath temperature is low.
-
Verify Reagent Stoichiometry: While Weinreb amides are robust, using a large excess of a highly reactive organometallic reagent can sometimes lead to side reactions. Use a modest excess (typically 1.1 to 1.5 equivalents) of the nucleophile. Consider titrating the organometallic reagent beforehand to determine its exact concentration.
Illustrative Data: Effect of Temperature on Product Ratio
The following table illustrates how increasing the reaction temperature can negatively impact the desired product ratio. (Note: Data is representative and intended for troubleshooting purposes).
| Reaction Temperature (°C) | Desired Ketone Yield (%) | Over-addition Product (%) |
| -78 | 95 | < 5 |
| -40 | 88 | 12 |
| 0 | 75 | 25 |
| 25 (Room Temp.) | < 20 | > 80 |
FAQ 3: My yield is low, but I don't see significant over-addition. What other side reactions could be occurring?
Answer:
Low yield without significant over-addition points to other potential issues with the reaction conditions or reagents.
-
Reagent Quality: Organometallic reagents, especially Grignard reagents, can degrade over time. Ensure your reagents are fresh and have been stored properly under an inert atmosphere. Poor quality reagents can lead to incomplete conversion of the starting material.
-
Highly Basic Nucleophiles: With very strong, non-nucleophilic bases (like LDA) or highly basic Grignards, deprotonation of the α-carbon (the CH₂Cl group) can occur, leading to undesired side products.
-
Sterically Hindered Nucleophiles: Extremely bulky nucleophiles may react sluggishly or lead to an elimination side reaction, cleaving the methoxide (B1231860) moiety to release formaldehyde.[3]
-
Solvent and Purity: Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere (Nitrogen or Argon). Anhydrous solvents are critical, as water will quench the organometallic reagent. Ensure the starting this compound is pure.
The flowchart below provides a logical workflow for troubleshooting common issues.
Experimental Protocols
General Protocol for the Reaction of a Grignard Reagent with this compound
This protocol provides a detailed methodology for a typical reaction, emphasizing steps to prevent over-addition.
Materials:
-
This compound (1.0 eq)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard organic solvents for extraction and chromatography (e.g., Ethyl Acetate (B1210297), Hexanes)
Procedure:
-
Reaction Setup:
-
Place a stirrer bar into a round-bottom flask and oven-dry all glassware. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
-
Temperature Control:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.
-
-
Reagent Addition:
-
Slowly add the Grignard reagent (1.2 eq) to the stirred solution dropwise via a syringe over 20-30 minutes.
-
Monitor the internal temperature to ensure it does not rise significantly.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by taking small aliquots, quenching them in a separate vial with saturated NH₄Cl, extracting with ethyl acetate, and spotting on a TLC plate.
-
-
Quenching:
-
Crucially, while the reaction is still cold (-78 °C) , slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent and decompose the tetrahedral intermediate.
-
Once the addition is complete, the cooling bath can be removed, and the mixture is allowed to warm to room temperature.
-
-
Workup and Purification:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α-chloro ketone.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 6. utd-ir.tdl.org [utd-ir.tdl.org]
Technical Support Center: Optimizing Reactions of 2-Chloro-N-methoxy-N-methylacetamide with Grignard Reagents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reaction between 2-Chloro-N-methoxy-N-methylacetamide (a Weinreb amide) and Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using a Weinreb amide like this compound for ketone synthesis?
A1: The main advantage is the prevention of over-addition.[1][2] When Grignard reagents react with Weinreb amides, they form a stable, chelated tetrahedral intermediate.[2][3][4] This intermediate is stable at low temperatures and does not collapse to form a ketone until an acidic workup is performed.[1][2] This prevents the newly formed ketone from reacting with a second equivalent of the Grignard reagent, which would lead to an undesired tertiary alcohol.[1][2][5]
Q2: What are the most common side reactions in this process?
A2: Common side reactions include:
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Over-addition: Formation of a tertiary alcohol if the intermediate is not stable.[2][3]
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the Weinreb amide or the resulting ketone, leading to the recovery of starting material after workup.[6]
-
Wurtz Coupling: Homocoupling of the alkyl/aryl halide used to generate the Grignard reagent is a major side reaction, especially with primary or benzylic halides.[7][8]
-
Reduction: If the Grignard reagent has β-hydrogens, it can reduce the carbonyl group, leading to an aldehyde after workup.[6]
Q3: Which solvents are recommended for this reaction?
A3: Anhydrous ethereal solvents are standard for Grignard reactions because they are aprotic and stabilize the Grignard reagent.[9][10] Tetrahydrofuran (THF) is often preferred for its ability to stabilize the Grignard reagent.[7][9] Other solvents like diethyl ether (Et₂O), toluene, and acetonitrile (B52724) (CH₃CN) have also been used successfully.[3]
Q4: How does temperature affect the reaction outcome?
A4: Temperature control is critical. The initial formation of the Grignard reagent can be exothermic and may require cooling to maintain a steady reflux.[9] The addition of the Grignard reagent to the Weinreb amide is typically performed at low temperatures (e.g., -78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions like enolization or over-addition.[5][8][11] However, some reactions have shown success at higher temperatures, up to 60°C, indicating high stability of the metal-chelated intermediate in certain cases.[3]
Q5: My Grignard reagent appears inactive. How can I ensure its successful formation?
A5: Successful Grignard reagent formation requires strict anhydrous conditions.[9][10] Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[7][10] The magnesium turnings should be fresh and shiny; a dull surface indicates oxidation, which can inhibit the reaction.[10][12] Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is a common practice to initiate the reaction.[8][9][10]
Troubleshooting Guide
Problem: Low or No Yield of the Desired Ketone
Possible Causes and Solutions:
-
Inactive Grignard Reagent:
-
Poor Reactivity of Starting Materials:
-
Side Reactions Dominating:
-
Incomplete Reaction:
Problem: Formation of Tertiary Alcohol (Over-addition Product)
Possible Causes and Solutions:
-
Unstable Tetrahedral Intermediate:
-
Solution: This is the primary reason for over-addition. The key advantage of the Weinreb amide is the stability of this intermediate.[2][4] Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C to 0 °C) to maintain the integrity of the chelated intermediate until the acidic workup.[5]
-
-
Reaction Temperature Too High:
-
Solution: Maintain strict temperature control throughout the addition of the Grignard reagent. A sudden increase in temperature can cause the intermediate to break down prematurely.[8]
-
Problem: Significant Amount of Unreacted Starting Material Recovered
Possible Causes and Solutions:
-
Grignard Reagent Quenched:
-
Insufficient Equivalents of Grignard Reagent:
-
Solution: Use a slight excess (e.g., 1.1-1.5 equivalents) of the Grignard reagent to ensure complete conversion of the Weinreb amide.[3]
-
-
Enolization:
Data Presentation
Table 1: Effect of Solvent on Reaction Yield Optimization for the arylation of N-methoxy-N-methylbenzamide with 3-fluorophenylmagnesium chloride at 23 °C.
| Entry | Solvent | Grignard Equiv. | Temperature (°C) | Yield (%) |
| 1 | THF | 1.0 | 23 | 66 |
| 2 | CH₂Cl₂ | 1.0 | 23 | 40 |
| 3 | CH₃CN | 1.0 | 23 | 85 |
| 4 | Et₂O | 1.0 | 23 | 62 |
| 5 | Toluene | 1.0 | 23 | 71 |
(Data sourced from a study on biaryl ketone synthesis.[3])
Table 2: Effect of Temperature and Grignard Equivalents Reaction of N-methoxy-N-methylbenzamide in toluene.
| Entry | Grignard Equiv. | Temperature (°C) | Yield (%) |
| 1 | 1.2 | 0 | 60 |
| 2 | 1.2 | 23 | 74 |
| 3 | 1.5 | 23 | 74 |
| 4 | 3.0 | 23 | 70 |
| 5 | 1.2 | 60 | 63 |
(Data sourced from a study on biaryl ketone synthesis.[3])
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Ketone via Weinreb Amide
Materials:
-
This compound
-
Appropriate alkyl or aryl halide
-
Magnesium turnings
-
Anhydrous THF
-
Iodine crystal (for activation)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[7]
-
Add magnesium turnings (1.2 eq.) to the flask and cool to room temperature under a stream of nitrogen.
-
Add a small crystal of iodine.[9]
-
In the dropping funnel, prepare a solution of the alkyl/aryl halide (1.1 eq.) in anhydrous THF.
-
Add a small amount of the halide solution to the magnesium. Initiation is indicated by a color change and gentle bubbling.[9]
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Reaction with Weinreb Amide:
-
In a separate flame-dried flask under nitrogen, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to 0 °C or -78 °C using an appropriate cooling bath.[8]
-
Slowly add the prepared Grignard reagent to the stirred Weinreb amide solution via cannula or dropping funnel.
-
Allow the reaction to stir at the low temperature for 1-2 hours, monitoring by TLC.[8]
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while the flask is still in the cooling bath.[8]
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., diethyl ether) three times.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: Reaction mechanism showing the stable intermediate.
Caption: Troubleshooting workflow for low product yield.
Caption: Step-by-step experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. adichemistry.com [adichemistry.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. Reddit - The heart of the internet [reddit.com]
effect of temperature on Weinreb amide reaction efficiency
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the effect of temperature on the efficiency of the Weinreb amide reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general role of temperature in the Weinreb amide synthesis?
The formation of the Weinreb amide itself, typically from a carboxylic acid or its activated derivative (like an acid chloride), is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature.[1] This initial cooling helps to control the reaction rate and minimize potential side reactions. The subsequent reaction of the stable Weinreb amide with an organometallic reagent to form a ketone is highly temperature-dependent and almost always conducted at low temperatures (e.g., -78 °C to 0 °C) to prevent over-addition and ensure the stability of the key tetrahedral intermediate.[2][3][4]
Q2: How does temperature affect the stability of the tetrahedral intermediate in the subsequent ketone synthesis?
The primary advantage of the Weinreb amide is its ability to form a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent (like a Grignard or organolithium reagent).[2][5][6] This intermediate is stabilized by the chelation of the metal cation by both the oxygen of the carbonyl and the methoxy (B1213986) group. This stability prevents the premature collapse of the intermediate and the subsequent unwanted second addition of the organometallic reagent, which would lead to a tertiary alcohol.[2][3] However, this intermediate is generally only stable at low temperatures. As the temperature increases, the intermediate can decompose, leading to the formation of the ketone which can then react further.
Q3: Can the reaction to form the ketone be performed at room temperature?
While typically performed at low temperatures, some protocols have shown success at higher temperatures, such as 23 °C, indicating the high stability of the metal-chelated intermediate in certain cases.[7] However, running the reaction at elevated temperatures increases the risk of side reactions and over-addition, leading to the formation of alcohol byproducts.[7] Low temperature is the most reliable strategy to ensure high yields of the desired ketone.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Ketone
If you are experiencing low or no yield of your target ketone, temperature control is a critical factor to investigate.
Possible Cause & Solution
-
Reaction Temperature is Too High: The tetrahedral intermediate may be unstable at your reaction temperature, leading to decomposition or over-addition.
-
Reaction Temperature is Too Low: While less common, an excessively low temperature might slow the reaction rate to a point where conversion is incomplete within the given timeframe.
-
Solution: After the initial low-temperature addition of the reagent, allow the reaction to slowly warm to a slightly higher temperature (e.g., from -78 °C to -20 °C or 0 °C) and hold it there for a defined period before quenching. Monitor the reaction by TLC or LCMS to determine the optimal time and temperature.
-
-
Improper Quenching: Allowing the reaction to warm to room temperature before quenching can lead to the breakdown of the intermediate and side reactions.[8]
Issue 2: Formation of Tertiary Alcohol (Over-Addition Product)
The presence of a tertiary alcohol byproduct is a classic sign that the tetrahedral intermediate is not stable under the reaction conditions.
Possible Cause & Solution
-
Elevated Reaction Temperature: This is the most common cause. The ketone is formed in situ and then reacts with a second equivalent of the organometallic reagent.
-
Excess of Organometallic Reagent: While the Weinreb amide is robust, a large excess of a highly reactive organometallic reagent can sometimes force the over-addition, especially if the temperature is not sufficiently low.
-
Solution: Use a more controlled stoichiometry of the organometallic reagent (e.g., 1.05-1.2 equivalents). If issues persist, consider running the reaction at a lower temperature with a sub-stoichiometric amount of the reagent to confirm if the desired product forms without the byproduct.[8]
-
Quantitative Data Summary
The optimal temperature for Weinreb amide reactions is highly substrate-dependent. The following table provides a general overview of temperature ranges cited in various protocols for the ketone synthesis step.
| Temperature Range | Reagents & Conditions | Expected Outcome | Reference |
| -78 °C | Organolithium or Grignard reagents in THF | High yield of ketone, minimal over-addition. Ideal for sensitive substrates. | [4] |
| -40 °C | Grignard reagents in THF | Good yields, often used as an alternative to -78 °C. | [8] |
| 0 °C | Grignard reagents in THF | Can be effective, but risk of side products increases. Often the starting point for the formation of the amide itself. | [1][8] |
| Room Temp. (~23 °C) | Functionalized Grignard reagents in THF/Toluene | Successful in specific, optimized cases, demonstrating high intermediate stability. Not a general recommendation. | [7] |
Experimental Protocols
General Protocol for Weinreb Amide Formation from a Carboxylic Acid
This protocol describes the formation of the Weinreb amide, a necessary precursor for the temperature-sensitive ketone synthesis step.
-
Preparation: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in a dry solvent such as CH₂Cl₂.
-
Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent (e.g., EDC, or generate the acid chloride with oxalyl chloride and a catalytic amount of DMF).[5]
-
Amide Formation: To the activated carboxylic acid solution at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.0-1.2 equiv) followed by the dropwise addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) (2.5 equiv).[1]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-12 hours, monitoring for completion by TLC or LCMS.[1]
-
Workup: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
General Protocol for Ketone Synthesis from a Weinreb Amide
This protocol highlights the critical low-temperature steps for reacting the Weinreb amide with an organometallic reagent.
-
Preparation: Dissolve the purified Weinreb amide (1.0 equiv) in a dry solvent (typically THF) in a flame-dried flask under an inert atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the organometallic reagent (e.g., Grignard reagent or organolithium, 1.1 equiv) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by TLC or by quenching small aliquots.
-
Quenching: While still at low temperature (-78 °C to -40 °C), slowly add a saturated aqueous solution of NH₄Cl to quench the reaction.[8]
-
Warm-up and Workup: Allow the quenched mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude ketone, which can be purified by chromatography.[5]
Visualizations
Caption: Troubleshooting workflow for low yield in Weinreb ketone synthesis.
Caption: Effect of temperature on the Weinreb ketone synthesis pathway.
References
- 1. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. WEINREB AMIDE SYNTHESIS: PART I: WEINREB AMIDE PREPARATION – My chemistry blog [mychemblog.com]
- 6. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Reddit - The heart of the internet [reddit.com]
Navigating the Synthesis of 2-Chloro-N-methoxy-N-methylacetamide: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the synthesis of 2-Chloro-N-methoxy-N-methylacetamide is a critical step in the creation of various pharmaceutical intermediates. However, like any chemical synthesis, it is not without its challenges, particularly concerning the management of impurities. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during this process, ensuring a higher yield and purity of the final product.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of chloroacetyl chloride: Presence of moisture in the reaction setup. 3. Loss during workup: Emulsion formation during extraction or loss of product in the aqueous layer. 4. Suboptimal stoichiometry: Incorrect molar ratios of reactants and base. | 1. Monitor the reaction progress using TLC or GC-MS. Consider extending the reaction time or moderately increasing the temperature. 2. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. To break emulsions, add brine or a small amount of a different organic solvent. Perform multiple extractions with a smaller volume of solvent. 4. Carefully calculate and weigh all reactants. A slight excess of the amine or base may be necessary to drive the reaction to completion. |
| High Impurity Levels | 1. Presence of unreacted starting materials: Incomplete reaction or inefficient purification. 2. Formation of chloroacetic acid: Hydrolysis of chloroacetyl chloride due to moisture. 3. Formation of N,N'-bis(chloroacetyl) derivatives (if primary amine is present): Over-acylation of the amine. 4. Side reactions with the solvent: Certain solvents may react with the acid chloride. | 1. Optimize reaction conditions for full conversion. Improve purification by recrystallization or column chromatography. 2. Strictly adhere to anhydrous reaction conditions. Chloroacetic acid can be removed by a basic wash during workup. 3. Control the stoichiometry of the reactants carefully. Add the chloroacetyl chloride dropwise to the amine solution at a low temperature. 4. Use inert, aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent: Incomplete removal of the solvent after extraction. 2. High levels of impurities: Impurities can lower the melting point of the product. | 1. Ensure complete removal of the solvent under reduced pressure. Using a high-vacuum pump may be necessary. 2. Purify the product using column chromatography or recrystallization from a suitable solvent system (e.g., ether/hexane). |
| Difficulty in Purification | 1. Similar polarity of product and impurities: Co-elution during column chromatography. 2. Product instability: Degradation of the product on the silica (B1680970) gel column. | 1. Experiment with different solvent systems for column chromatography to improve separation. Consider using a different stationary phase. 2. Minimize the time the product is on the column. Use a less acidic grade of silica gel or neutralize it with a small amount of triethylamine (B128534) in the eluent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of this compound?
A1: The most common impurity is often unreacted N,O-dimethylhydroxylamine or chloroacetic acid, which is formed from the hydrolysis of chloroacetyl chloride. The presence of moisture is a critical factor to control to minimize the formation of chloroacetic acid.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a spot of the reaction mixture is compared to spots of the starting materials. The disappearance of the starting material spots indicates the completion of the reaction.
Q3: What is the optimal temperature for the reaction?
A3: The reaction is typically carried out at a low temperature, often starting at 0°C and then allowing it to slowly warm to room temperature. This helps to control the exothermic nature of the reaction and minimize the formation of side products.
Q4: Can I use a different base instead of triethylamine?
A4: Yes, other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or pyridine (B92270) can be used. Inorganic bases such as potassium carbonate can also be employed, particularly in a biphasic system. The choice of base may influence the reaction rate and workup procedure.
Q5: How should this compound be stored?
A5: It should be stored in a cool, dry place, away from moisture, as it can be susceptible to hydrolysis over time. Storage under an inert atmosphere is recommended for long-term stability.
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound.
Materials:
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N,O-dimethylhydroxylamine hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM, add triethylamine dropwise at 0°C.
-
Stir the mixture for 15-30 minutes at 0°C.
-
Slowly add a solution of chloroacetyl chloride in anhydrous DCM to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical Method for Purity Assessment by GC-MS
This method provides a general guideline for assessing the purity of the synthesized this compound.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing the Workflow and Logic
To better understand the experimental process and troubleshooting logic, the following diagrams have been generated.
workup procedures to minimize product loss in Weinreb reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize product loss during the workup of Weinreb reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup and purification of Weinreb ketones.
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Product Yield | Incomplete reaction; Decomposition of starting material or product; Sub-optimal reaction temperature; Issues with Grignard reagent activity. | Ensure the reaction goes to completion using TLC or LCMS. Run the reaction at a lower temperature to prevent decomposition.[1] Use a fresh, properly titrated Grignard reagent. Consider using a less sterically hindered or less basic nucleophile. | [1] |
| Formation of Tertiary Alcohol (Over-addition) | The tetrahedral intermediate is not stable and collapses to the ketone, which then reacts with another equivalent of the organometallic reagent. This is more common with highly reactive organometallic reagents. | Maintain a low reaction temperature throughout the addition and stirring. Quench the reaction at a low temperature to preserve the stable tetrahedral intermediate.[2][3] | [2][3] |
| Presence of Starting Weinreb Amide | Incomplete reaction; Insufficient organometallic reagent; Low reactivity of the organometallic reagent. | Allow the reaction to stir for a longer period. Ensure the correct stoichiometry of the organometallic reagent. Consider a more reactive organometallic reagent if appropriate for the substrate. | |
| Formation of Symmetric Ketones | Lower reactivity of the Grignard reagent leading to unreacted intermediate. | Use a more reactive Grignard reagent or optimize reaction conditions (e.g., temperature, reaction time) to drive the reaction to completion.[4] | [4] |
| Decomposition of Sensitive Functional Groups | Certain functional groups, like some heterocycles (e.g., isoxazoles), can be sensitive to the basic conditions of the Grignard reagent.[1] | Use a less basic organometallic reagent if possible. Add a Lewis acid, such as CeCl₃, to temper the basicity of the Grignard reagent.[1] | [1] |
| Emulsion Formation During Extraction | Presence of fine solid particulates; High concentration of reagents or byproducts; Basic aqueous layers are more prone to forming emulsions. | Add brine to the separatory funnel to increase the density of the aqueous phase and disrupt the emulsion. If solids are present, consider filtering the entire mixture through a pad of celite before extraction. Keep the workup conditions acidic or neutral if the product is stable under these conditions. | [5] |
| Difficulty in Layer Separation | The density of the organic layer may be close to the aqueous layer, especially with chlorinated solvents like DCM. | Add brine to increase the density of the aqueous layer.[5] If using DCM, be aware that the organic layer may be the bottom layer. | [5] |
| Product is Water-Soluble | The desired ketone may have high polarity, leading to its partitioning into the aqueous layer during extraction.[1] | After the initial extraction, back-extract the aqueous layer multiple times with the organic solvent. If the product is highly water-soluble, consider evaporating the aqueous layer to dryness and then extracting the solid residue with an organic solvent.[1] | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for quenching a Weinreb reaction to minimize product loss?
A1: It is crucial to quench the Weinreb reaction at a low temperature, typically the same temperature at which the reaction was performed (e.g., 0 °C or -78 °C).[1][3] This is because the key to the success of the Weinreb synthesis is the stability of the tetrahedral intermediate formed upon addition of the organometallic reagent.[2][3] This intermediate is stabilized by chelation and is generally stable at low temperatures.[2][3] Quenching at a low temperature prevents the premature collapse of this intermediate to the ketone, which could then undergo a second nucleophilic attack (over-addition) to form a tertiary alcohol.[2][3]
Q2: What is the most common quenching agent for a Weinreb reaction and are there alternatives?
A2: The most commonly used quenching agent is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1] This provides a mild acidic quench that effectively protonates the alkoxide intermediate and hydrolyzes the metal salts. Other mild acidic solutions can also be used. In some specific cases, quenching with nonaqueous HCl has been shown to avoid certain side reactions. The choice of quenching agent may depend on the specific substrate and the stability of the desired product.
Q3: How can I avoid the formation of the tertiary alcohol byproduct?
A3: The formation of a tertiary alcohol results from the over-addition of the organometallic reagent to the newly formed ketone. The Weinreb amide is specifically designed to prevent this by forming a stable tetrahedral intermediate.[6] To minimize this byproduct, ensure the following:
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Maintain Low Temperatures: Keep the reaction and quench temperatures low to maintain the stability of the chelated intermediate.[2][3]
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Control Stoichiometry: While the Weinreb amide is robust, using a large excess of a highly reactive organometallic reagent can sometimes lead to over-addition. Careful control of the stoichiometry is recommended.[1]
Q4: My product seems to be decomposing during workup. What could be the cause and how can I prevent it?
A4: Decomposition can occur if your molecule contains functional groups that are sensitive to the workup conditions. For example, some heterocyclic rings can be cleaved under strongly basic or acidic conditions.[1] To mitigate this:
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Use a Mild Quench: A saturated solution of NH₄Cl is generally a mild choice.
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Buffer the pH: If your product is sensitive to pH changes, consider using a buffered workup.
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Minimize Exposure Time: Perform the workup as quickly as possible to minimize the time your product is in contact with potentially harmful conditions.
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Consider Additives: For reactions with highly basic organometallics, adding a Lewis acid like CeCl₃ can temper the basicity and protect sensitive groups.[1]
Q5: I am having trouble with emulsions during the extraction. What are the best practices to avoid this?
A5: Emulsions are a common issue in biphasic workups. To prevent or break them:
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Add Brine: Adding a saturated solution of NaCl (brine) will increase the ionic strength and density of the aqueous phase, which often helps to break up emulsions.[5]
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Filter if Solids are Present: Undissolved solids can stabilize emulsions. If you have a precipitate, it can be helpful to filter the entire quenched reaction mixture before performing the extraction.[5]
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Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
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Avoid Basic Conditions if Possible: Basic aqueous layers are often more prone to forming emulsions.[5]
Experimental Protocols
Protocol 1: Standard Workup Procedure for Weinreb Ketone Synthesis
This protocol is a general procedure for the workup of a Weinreb reaction quenched with saturated aqueous ammonium chloride.
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Cooling: Once the reaction is deemed complete by TLC or LCMS analysis, ensure the reaction mixture is maintained at the reaction temperature (e.g., 0 °C or -78 °C).
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Quenching: Slowly and carefully add a saturated aqueous solution of NH₄Cl to the reaction mixture with vigorous stirring. The addition should be dropwise to control any exotherm.
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Warming: Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.
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Washing: Combine the organic layers and wash sequentially with water and then with brine. The brine wash helps to remove residual water from the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the pure ketone.
Protocol 2: Workup Procedure for Reactions with Water-Soluble Products
This protocol is adapted for instances where the desired ketone product exhibits significant water solubility.[1]
-
Cooling and Quenching: Follow steps 1 and 2 from the Standard Workup Procedure.
-
Warming: Allow the mixture to warm to room temperature.
-
Initial Extraction: Perform an initial extraction with an organic solvent as described in the standard protocol.
-
Back-Extraction: To recover the water-soluble product, repeatedly back-extract the aqueous layer with fresh portions of the organic solvent (e.g., 5-10 times).
-
Alternative for Highly Water-Soluble Products: If the product is highly water-soluble, after the initial extraction, concentrate the aqueous layer to dryness under reduced pressure.
-
Solid Residue Extraction: Add an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate) to the solid residue, stir, and then filter to remove the inorganic salts.[1]
-
Combine and Dry: Combine all organic fractions, dry over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product as required, typically by flash column chromatography.
Visualizations
Caption: Workflow for a Weinreb reaction workup.
Caption: Decision tree for troubleshooting low yields.
References
Technical Support Center: Analysis of 2-Chloro-N-methoxy-N-methylacetamide Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification of byproducts in the synthesis of 2-Chloro-N-methoxy-N-methylacetamide using thin-layer chromatography (TLC).
Troubleshooting Guide
This guide addresses common issues encountered during the TLC analysis of the reaction mixture.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or elongated spots | 1. The sample is too concentrated. 2. The compound is highly polar and interacting strongly with the silica (B1680970) gel. 3. The compound may be acidic or basic. | 1. Dilute the sample before spotting it on the TLC plate.[1] 2. Consider adding a small amount of a more polar solvent (e.g., methanol) to your eluent system. 3. For acidic byproducts, add a few drops of acetic acid to the eluent. For any basic impurities, add a few drops of triethylamine.[1] |
| Spots are not well-separated (similar Rf values) | The eluent system is not optimal for separation. | Adjust the polarity of the eluent. If the spots are too close together and high up the plate (high Rf), decrease the polarity (e.g., increase the proportion of hexane (B92381) in an ethyl acetate (B1210297)/hexane mixture). If the spots are close together near the baseline (low Rf), increase the polarity (e.g., increase the proportion of ethyl acetate).[1] |
| No spots are visible on the TLC plate | 1. The compounds are not UV-active. 2. The sample is too dilute. 3. The compounds have evaporated from the plate. | 1. Use a chemical stain for visualization (e.g., potassium permanganate (B83412) or p-anisaldehyde). 2. Concentrate the sample or spot it multiple times in the same location, allowing the solvent to dry between applications. 3. While less likely for the expected products, ensure the plate is visualized promptly after development. |
| Unexpected spots appear on the TLC plate | 1. Presence of impurities in the starting materials. 2. Formation of unforeseen side products. 3. Contamination of the TLC plate or developing chamber. | 1. Run a TLC of the starting materials (chloroacetyl chloride and N,O-dimethylhydroxylamine) individually to check their purity. 2. Consider potential side reactions such as hydrolysis of the starting material or product. 3. Handle TLC plates by the edges and ensure all glassware is clean.[1] |
| Reaction does not appear to be progressing | 1. Inactive reagents. 2. Suboptimal reaction conditions (e.g., temperature, base). 3. The reaction is very slow. | 1. Verify the quality of the reagents. Chloroacetyl chloride is moisture-sensitive.[2] 2. Ensure the reaction temperature is appropriate and that the base used is sufficient and moisture-free. 3. Allow the reaction to proceed for a longer duration, monitoring at regular intervals by TLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts are typically unreacted starting materials (N,O-dimethylhydroxylamine and chloroacetyl chloride), and the hydrolysis product of chloroacetyl chloride, chloroacetic acid.[2] Hydrolysis of the final product to form N-methoxy-N-methylamine and chloroacetic acid is also possible, especially during aqueous workup.
Q2: Which mobile phase is recommended for the TLC analysis of this reaction?
A2: A mixture of hexane and ethyl acetate is a good starting point for developing a suitable mobile phase.[2] The polarity can be adjusted by varying the ratio of the two solvents to achieve optimal separation. A common starting ratio is 2:1 or 1:1 (v/v) hexane:ethyl acetate.
Q3: My compounds are not visible under UV light. What should I do?
A3: Not all compounds are UV-active. If you do not observe spots under a UV lamp, you will need to use a chemical stain for visualization. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups. A p-anisaldehyde stain can also be effective for visualizing a variety of compounds, often giving different colored spots which can aid in identification.
Q4: How can I differentiate between the starting materials and the product on the TLC plate?
A4: It is crucial to co-spot your reaction mixture alongside the starting materials on the same TLC plate. This will allow for a direct comparison of Rf values. Generally, the product, this compound, will have an Rf value that is intermediate between the more polar N,O-dimethylhydroxylamine and the less polar chloroacetyl chloride.
Q5: What does a streak from the baseline to the solvent front indicate?
A5: A streak often indicates that the sample is too concentrated, leading to overloading of the stationary phase.[1] It can also suggest the presence of highly polar compounds that are strongly adsorbed to the silica gel. Try diluting your sample and re-running the TLC.
Data Presentation
The following table provides representative Rf values for the product and potential byproducts in a hexane:ethyl acetate mobile phase. Note that these values are illustrative and can vary based on the exact TLC plate, chamber saturation, and temperature.
| Compound | Structure | Typical Rf Value (1:1 Hexane:Ethyl Acetate) | Notes |
| This compound (Product) | ClCH2CON(OCH3)CH3 | 0.5 - 0.6 | The desired product. |
| N,O-Dimethylhydroxylamine (Starting Material) | CH3NH(OCH3) | 0.1 - 0.2 | A polar starting material that will have a low Rf value. |
| Chloroacetyl chloride (Starting Material) | ClCH2COCl | 0.7 - 0.8 | A less polar starting material that will have a high Rf value. It is highly reactive and may not be visible on the plate. |
| Chloroacetic acid (Byproduct) | ClCH2COOH | < 0.1 | A highly polar byproduct from the hydrolysis of chloroacetyl chloride.[2] |
Experimental Protocols
Protocol 1: TLC Monitoring of the Reaction
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Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.
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Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like ethyl acetate or dichloromethane. Prepare separate dilute solutions of the starting materials (N,O-dimethylhydroxylamine and chloroacetyl chloride, if available) as standards.
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Spotting: Using a capillary tube, spot the crude mixture and the standards onto the baseline of the TLC plate. It is advisable to co-spot the reaction mixture with the starting materials in one lane to aid in identification.
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Development: Place the spotted TLC plate in a sealed developing chamber containing the chosen mobile phase (e.g., 1:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
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Visualization:
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Remove the plate from the chamber and immediately mark the solvent front with a pencil.
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Allow the plate to dry completely.
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Visualize the spots under a UV lamp (254 nm) and circle any visible spots.[2][3]
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If spots are not clearly visible, use a chemical stain. For a potassium permanganate stain, dip the plate into the staining solution and gently heat with a heat gun until spots appear. For a p-anisaldehyde stain, dip the plate, and then heat until colored spots develop.
-
Mandatory Visualization
References
Technical Support Center: Strategies to Improve Selectivity in 2-Chloro-N-methoxy-N-methylacetamide Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-N-methoxy-N-methylacetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and improve selectivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in synthesis?
This compound is a specialized reagent also known as a Weinreb amide.[1] Its unique structure, featuring a chloro-acetyl group and a methoxy-N-methylamino moiety, makes it a highly effective and controllable building block in organic synthesis.[1] The key advantage of using this Weinreb amide is its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate does not readily collapse to a ketone until an acidic workup is performed, which effectively prevents the common issue of over-addition that leads to the formation of tertiary alcohols as byproducts.[1] This controlled reactivity is crucial for achieving high selectivity in the synthesis of ketones and other complex molecules.[1]
Q2: What are the most common side reactions observed with this compound, and how can they be minimized?
The most common side reactions include:
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Over-addition: The addition of a second equivalent of the organometallic reagent to the newly formed ketone, resulting in a tertiary alcohol. This is less common with Weinreb amides compared to other carbonyl compounds but can still occur under certain conditions.[1] To minimize this, it is crucial to maintain low reaction temperatures and to perform a careful acidic workup only after the initial reaction is complete.
-
Enolate Formation: The deprotonation of the α-carbon by a basic organometallic reagent, leading to the formation of an enolate. This can reduce the yield of the desired ketone. Using less basic Grignard reagents instead of organolithium reagents and maintaining low temperatures can help to suppress enolate formation.
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Reduction of the Amide: If a hydride source is present or if the organometallic reagent has β-hydrides, the amide can be reduced to an aldehyde or alcohol. Careful selection of the nucleophile is essential to avoid this.
Q3: How does the choice of organometallic reagent (Grignard vs. Organolithium) affect the selectivity of the reaction?
Grignard reagents are generally less reactive and less basic than organolithium reagents. This can be advantageous in reactions with this compound for the following reasons:
-
Higher Selectivity: The lower reactivity of Grignard reagents often leads to a cleaner reaction with fewer side products, such as those from enolization.
-
Milder Reaction Conditions: Reactions with Grignard reagents can often be performed at slightly higher temperatures (e.g., 0 °C to room temperature) compared to those with organolithium reagents, which frequently require very low temperatures (e.g., -78 °C).
Organolithium reagents, while more reactive, can sometimes provide higher yields if side reactions are carefully controlled. The choice between the two will depend on the specific substrate and the desired outcome.
Q4: What is the importance of using high-purity this compound?
Using high-purity this compound (typically >98%) is critical for achieving reproducible and reliable results.[1] Impurities can lead to unpredictable side reactions, lower yields of the desired product, and difficulties in purification. For sensitive and multi-step syntheses, the purity of the starting materials is a key factor for success.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low yield of the desired ketone | 1. Incomplete reaction. | - Increase reaction time or temperature slightly. - Ensure the organometallic reagent is of high quality and accurately titrated. |
| 2. Formation of byproducts (e.g., tertiary alcohol, enolate). | - Lower the reaction temperature (e.g., from 0 °C to -78 °C). - Use a less reactive nucleophile (e.g., Grignard instead of organolithium). - Add the organometallic reagent slowly to the reaction mixture. | |
| 3. Hydrolysis of the Weinreb amide. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. | |
| Formation of significant amounts of tertiary alcohol (over-addition) | 1. Reaction temperature is too high. | - Maintain a low temperature throughout the addition of the organometallic reagent and for the duration of the reaction. |
| 2. Premature collapse of the tetrahedral intermediate. | - Quench the reaction at low temperature before allowing it to warm to room temperature. | |
| Presence of starting material after the reaction is complete | 1. Insufficient organometallic reagent. | - Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent. - Ensure the quality of the organometallic reagent by titration. |
| 2. Poor quality of the organometallic reagent. | - Use freshly prepared or recently purchased organometallic reagents. | |
| Difficulty in purifying the product | 1. Presence of multiple byproducts. | - Optimize the reaction conditions to improve selectivity (see above). |
| 2. Emulsion formation during workup. | - Add brine or a saturated solution of ammonium (B1175870) chloride to break up the emulsion. |
Quantitative Data on Reaction Selectivity
The following table summarizes typical yields for the synthesis of α-chloro ketones from this compound and provides a general comparison of reaction conditions for different Weinreb amides.
| Nucleophile | Weinreb Amide | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-bromo-1,2-(methylenedioxy)phenylmagnesium chloride | This compound | Toluene (B28343)/THF | 0 to 25 | 83 | [2] |
| 4-bromo-1,2-(methylenedioxy)phenyllithium | This compound | THF | -78 to -20 | - | [2] |
| Phenylmagnesium chloride | N-methoxy-N-methylbenzamide | THF | 0 | 92 | [3] |
| Phenyllithium | N-methoxy-N-methylbenzamide | THF | 0 | 95 | [3] |
| n-Butyllithium | N-methoxy-N-methyl-n-hexanamide | THF | 0 | 96 | [3] |
Note: The data for general Weinreb amides is included to provide a broader context for the expected reactivity and yields.
Experimental Protocols
Protocol 1: Synthesis of an α-Chloro Ketone using a Grignard Reagent
This protocol is adapted from a patented procedure for the synthesis of α-chloro ketones.[2]
Materials:
-
This compound
-
Aryl or alkyl magnesium halide (Grignard reagent) in THF
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
2N Hydrochloric acid (HCl)
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware for anhydrous reactions.
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add anhydrous THF to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 equivalents) dropwise via a dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2.5 hours.
-
Transfer the reaction mixture via cannula into a separate flask containing cold (0 °C) 2N HCl (approximately 6 equivalents).
-
Dilute the mixture with toluene and separate the organic and aqueous layers.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude α-chloro ketone.
-
Purify the product by flash chromatography or distillation as needed.
Visualizing Reaction Pathways and Workflows
To aid in understanding the reaction process and troubleshooting, the following diagrams illustrate the key concepts.
Caption: Reaction pathway for the selective synthesis of ketones from this compound.
References
Validation & Comparative
A Comparative Guide to Ketone Synthesis: 2-Chloro-N-methoxy-N-methylacetamide vs. Acyl Chlorides
For researchers, scientists, and professionals in drug development, the efficient and controlled synthesis of ketones is a critical aspect of organic chemistry. The choice of acylating agent can significantly influence reaction outcomes, particularly when employing highly reactive organometallic reagents such as Grignard reagents. This guide provides an objective comparison between the use of 2-Chloro-N-methoxy-N-methylacetamide, a specialized Weinreb amide, and traditional acyl chlorides for ketone synthesis, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (Weinreb Amide) | Acyl Chlorides |
| Reactivity Control | Excellent, due to a stable chelated intermediate.[1][2] | Prone to over-addition, leading to tertiary alcohol byproducts.[3][4] |
| Byproduct Formation | Minimal over-addition products.[5] | Significant formation of tertiary alcohols and other side products.[6] |
| Typical Yields of Ketone | Generally high.[7] | Often moderate to low without special precautions.[6] |
| Reaction Conditions | Typically requires low temperatures.[1] | Often requires very low temperatures and/or additives to improve selectivity.[6] |
| Substrate Scope | Broad, tolerates a wide range of functional groups.[2] | Can be limited by the high reactivity of the acyl chloride. |
In-Depth Analysis
The Challenge of Over-Addition with Acyl Chlorides
Acyl chlorides are among the most reactive carboxylic acid derivatives, making them potent acylating agents.[3] However, this high reactivity is a double-edged sword in ketone synthesis with powerful nucleophiles like Grignard reagents. The initial reaction of a Grignard reagent with an acyl chloride does produce the desired ketone. But, the ketone product is also susceptible to nucleophilic attack by the Grignard reagent, leading to the formation of a tertiary alcohol.[3][4] This "over-addition" is a common side reaction that can significantly lower the yield of the target ketone.[6]
To mitigate this, chemists have developed several strategies, such as using less reactive organometallic reagents (e.g., organocadmium or organocuprate reagents) or employing specific additives that moderate the reactivity of the Grignard reagent.[3][8][9]
The Weinreb Amide Solution
The Weinreb-Nahm ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides) like this compound, offers an elegant solution to the over-addition problem.[1][2] The key to this method's success lies in the formation of a stable, chelated tetrahedral intermediate upon the addition of an organometallic reagent.[1][5] This intermediate is stabilized at low temperatures and does not collapse to a ketone until acidic workup.[1][2] By the time the acid is added to break down the intermediate and form the ketone, any excess Grignard reagent has been quenched, thus preventing the unwanted second addition.[2]
Experimental Data: A Comparative Look
The following tables summarize typical yields for ketone synthesis using both methods with Grignard reagents.
Table 1: Ketone Synthesis with this compound (Weinreb Amide)
| Grignard Reagent | Product | Yield (%) | Reference |
| 4-Methylphenylmagnesium bromide | 1-(4-Methylphenyl)-2-chloroethan-1-one | 80 | [10] |
| (4-(Methylenedioxy)phenyl)magnesium bromide | 1-(4-(Methylenedioxy)phenyl)-2-chloroethan-1-one | Not specified, but described as "high yielding" | [10] |
Table 2: Ketone Synthesis with Acyl Chlorides and Grignard Reagents
| Acyl Chloride | Grignard Reagent | Additive | Product | Yield (%) | Reference |
| 4-Methoxybenzoyl chloride | Ethylmagnesium bromide | None | 1-(4-Methoxyphenyl)propan-1-one | 40 | [6] |
| 4-Methoxybenzoyl chloride | Ethylmagnesium bromide | bis[2-(N,N-dimethylamino)ethyl] ether | 1-(4-Methoxyphenyl)propan-1-one | 91 | [6] |
| Benzoyl chloride | Phenylmagnesium bromide | bis[2-(N,N-dimethylamino)ethyl] ether | Benzophenone | 92 | [6] |
Reaction Pathways
The following diagrams illustrate the mechanistic differences between the two synthetic routes.
Caption: Reaction of a Grignard reagent with an acyl chloride, showing potential over-addition.
Caption: Weinreb amide reaction with a Grignard reagent, proceeding via a stable intermediate.
Experimental Protocols
Synthesis of an α-Chloro Ketone using this compound
This protocol is adapted from a patented procedure for the synthesis of α-chloro ketones.[10]
Materials:
-
This compound
-
Appropriate Grignard reagent (e.g., 4-methylphenylmagnesium bromide in THF)
-
Tetrahydrofuran (THF), de-gassed
-
2N Hydrochloric acid (HCl), aqueous, de-gassed
-
Magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
Procedure:
-
A solution of this compound (1.0 equiv) in toluene is diluted with de-gassed THF.
-
The mixture is cooled to 0°C in an ice bath.
-
A solution of the Grignard reagent (1.2 equiv) in THF is added dropwise via cannula over 30 minutes, maintaining the internal temperature below 5°C.
-
The reaction mixture is stirred at 25°C for 2.5 hours.
-
The mixture is then transferred via cannula into a flask containing cold (0°C), de-gassed 2N aqueous HCl (5.8 equiv).
-
The resulting mixture is diluted with toluene, and the organic and aqueous layers are separated.
-
The organic layer is washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
Hexanes are added to the concentrated residue, and the mixture is stirred for 2 hours to induce precipitation.
-
The resulting slurry is filtered, and the solid product is washed with hexanes and dried to yield the α-chloro ketone.
Synthesis of an Aryl Ketone using an Acyl Chloride and a Grignard Reagent with an Additive
This protocol is based on a method developed to improve the yield of ketones from acyl chlorides by moderating the Grignard reagent's reactivity.[6]
Materials:
-
Aryl acid chloride (e.g., 4-methoxybenzoyl chloride)
-
Grignard reagent (e.g., ethylmagnesium bromide in THF)
-
bis[2-(N,N-dimethylamino)ethyl] ether
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the Grignard reagent (1.1 equiv) in anhydrous THF at room temperature, add bis[2-(N,N-dimethylamino)ethyl] ether (1.1 equiv).
-
Stir the resulting mixture for 10 minutes at room temperature.
-
Cool the mixture to -60°C.
-
In a separate flask, dissolve the aryl acid chloride (1.0 equiv) in anhydrous THF and cool to -60°C.
-
Add the solution of the acid chloride to the Grignard reagent-additive complex dropwise over 10 minutes.
-
Stir the reaction mixture at -60°C for 15 minutes.
-
Quench the reaction by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired ketone.
Conclusion
Both this compound and acyl chlorides are viable reagents for ketone synthesis. However, for reactions involving highly nucleophilic organometallic reagents like Grignard reagents, the Weinreb amide approach offers superior control and generally leads to higher yields of the desired ketone by effectively preventing over-addition.[1][2][5] The formation of a stable chelated intermediate is the key to its success.[1] While methods exist to improve the selectivity of acyl chloride reactions, they often require the use of stoichiometric additives.[6] For researchers and drug development professionals seeking a reliable and high-yielding method for ketone synthesis with a broad substrate scope, the Weinreb amide methodology, exemplified by the use of this compound, presents a distinct advantage.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 4. Acid Chloride to Ketone Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. askfilo.com [askfilo.com]
- 8. byjus.com [byjus.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. US5786515A - Synthesis of α-chloro or fluoro ketones - Google Patents [patents.google.com]
Weinreb Amides vs. Esters in Acylations: A Researcher's Guide to Preventing Over-addition
For researchers, scientists, and drug development professionals engaged in complex organic synthesis, the choice of an acylating agent is critical to achieving desired outcomes. While esters are common intermediates, their reaction with organometallic reagents is often plagued by over-addition, leading to the formation of tertiary alcohols instead of the desired ketones. Weinreb amides offer a superior alternative, providing a controlled and high-yielding pathway to ketones. This guide provides a detailed comparison of Weinreb amides and esters in acylation reactions, supported by experimental data and protocols.
The primary drawback of using esters in acylation reactions with strong nucleophiles like Grignard or organolithium reagents is the high reactivity of the initially formed ketone intermediate.[1][2] This ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol as the major product.[1][3] This over-addition is a significant issue, often resulting in low yields of the desired ketone and complex purification challenges.[4]
Weinreb amides, or N-methoxy-N-methylamides, were developed by Steven M. Weinreb and Steven Nahm in 1981 to address this fundamental problem.[4] The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent. This intermediate is stable at low temperatures and does not collapse to a ketone until acidic workup.[5] This elegant solution effectively prevents the second addition of the nucleophile, ensuring the clean formation of the desired ketone in high yields.[5][6]
Quantitative Comparison: Weinreb Amide vs. Ester in Ketone Synthesis
To illustrate the practical advantages of Weinreb amides, let's consider the synthesis of benzophenone. The following table summarizes the expected outcomes and yields when starting with a Weinreb amide versus an ester.
| Starting Material | Reagent | Expected Major Product | Typical Yield | Reference |
| N-methoxy-N-methylbenzamide (Weinreb Amide) | Phenylmagnesium bromide | Benzophenone | >90% | [6] |
| Methyl Benzoate (B1203000) (Ester) | Phenylmagnesium bromide | Triphenylmethanol (Tertiary Alcohol) | High (for the alcohol) | [7] |
As the data clearly indicates, the use of a Weinreb amide leads directly to the desired ketone in excellent yield. In stark contrast, the corresponding reaction with an ester overwhelmingly favors the formation of the tertiary alcohol over-addition product.
Reaction Mechanisms: The Key Difference
The divergent outcomes of these reactions can be understood by examining their respective mechanisms.
Figure 1: Comparative reaction pathways of Weinreb amides and esters with organometallic reagents.
Experimental Protocols
To provide a practical context, detailed experimental protocols for the preparation of a Weinreb amide and its subsequent conversion to a ketone, alongside the reaction of an ester with a Grignard reagent, are provided below.
Protocol 1: Synthesis of N-methoxy-N-methylbenzamide (Weinreb Amide)
This protocol describes the conversion of an ester (methyl benzoate) to a Weinreb amide.
Figure 2: General workflow for the synthesis of a Weinreb amide from an ester.
Materials:
-
N,O-dimethylhydroxylamine hydrochloride
-
Methyl benzoate
-
Trimethylaluminum (2.0 M in hexanes)
-
Dichloromethane (B109758) (anhydrous)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq).
-
Cool the flask to 0 °C and slowly add a 2.0 M solution of trimethylaluminum in hexanes (1.2 eq).
-
After gas evolution ceases, add a solution of methyl benzoate (1.0 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by slowly adding it to a cooled solution of 1 M HCl.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-methoxy-N-methylbenzamide.
Protocol 2: Synthesis of Benzophenone from a Weinreb Amide
Materials:
-
N-methoxy-N-methylbenzamide
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M HCl
-
Saturated aqueous NH₄Cl
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve N-methoxy-N-methylbenzamide (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add phenylmagnesium bromide (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is often of high purity, but can be further purified by chromatography or recrystallization to yield benzophenone.
Protocol 3: Reaction of Methyl Benzoate with Phenylmagnesium Bromide
This protocol demonstrates the typical outcome of reacting an ester with a Grignard reagent.
Figure 3: General workflow for the reaction of an ester with a Grignard reagent.
Materials:
-
Methyl benzoate
-
Magnesium turnings
-
Anhydrous diethyl ether
-
10% H₂SO₄
-
Saturated aqueous NaCl
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, prepare phenylmagnesium bromide from magnesium turnings (2.2 eq) and bromobenzene (2.2 eq) in anhydrous diethyl ether.
-
In the addition funnel, prepare a solution of methyl benzoate (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the methyl benzoate solution to the Grignard reagent. An exothermic reaction should be observed.
-
After the addition is complete, reflux the reaction mixture for 30 minutes.
-
Cool the reaction mixture and carefully pour it into a beaker containing ice and 10% H₂SO₄.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).
-
Wash the combined organic layers with saturated aqueous NaCl.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
The crude product, primarily triphenylmethanol, can be purified by recrystallization.
Conclusion
For the synthesis of ketones via acylation with organometallic reagents, Weinreb amides offer a clear and decisive advantage over esters. By forming a stable, chelated intermediate, they effectively circumvent the pervasive issue of over-addition that plagues ester acylations. This leads to significantly higher yields of the desired ketone, simplifies purification, and provides a more reliable and controlled synthetic route. For researchers in the pharmaceutical and chemical industries, the adoption of Weinreb amide chemistry is a strategic choice for efficient and predictable ketone synthesis.
References
- 1. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 2. gauthmath.com [gauthmath.com]
- 3. nbinno.com [nbinno.com]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. www1.udel.edu [www1.udel.edu]
A Comparative Guide to Weinreb Amides in Organic Synthesis: Performance, Protocols, and Alternatives
In the landscape of modern organic synthesis, the quest for efficient and selective methods for the construction of carbonyl compounds remains a cornerstone of molecular architecture. For researchers, scientists, and professionals in drug development, the N-methoxy-N-methylamides, commonly known as Weinreb amides, have emerged as indispensable tools for the synthesis of ketones and aldehydes. Their remarkable ability to circumvent the pervasive issue of over-addition in reactions with organometallic reagents has solidified their position in the synthetic chemist's arsenal. This guide provides an objective comparison of the performance of different Weinreb amides, supported by experimental data, detailed protocols, and a brief discussion of alternative methodologies.
The principal advantage of the Weinreb amide lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack. This stability is attributed to the chelation of the metal atom by the methoxy (B1213986) group, which prevents the collapse of the intermediate and subsequent second addition of the nucleophile, a common pitfall with other acylating agents.[1][2][3] This chelation-controlled reactivity ensures that the reaction typically proceeds cleanly to the desired ketone or aldehyde upon workup.[1][2][3]
Performance of Weinreb Amides in Ketone Synthesis
The reaction of Weinreb amides with organometallic reagents, such as Grignard reagents and organolithium species, is a widely employed method for ketone synthesis.[1][4] The versatility of this reaction allows for the synthesis of a diverse array of ketones, including biaryl ketones, by employing functionalized Grignard reagents.[5][6]
Comparative Yields in Ketone Synthesis
The following table summarizes the yields of ketone synthesis from various Weinreb amides with different organometallic reagents, highlighting the efficiency and broad applicability of this methodology.
| Weinreb Amide (R-CON(OMe)Me) | Organometallic Reagent (R'M) | Product (R-CO-R') | Yield (%) | Reference |
| N-methoxy-N-methylbenzamide | 3-Fluorophenylmagnesium chloride | 3-Fluorobenzophenone | 95 | [6] |
| N-methoxy-N-methyl-4-cyanobenzamide | Phenylmagnesium chloride | 4-Cyanobenzophenone | 92 | [6] |
| N-methoxy-N-methyl-2-thiophenecarboxamide | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxybenzoyl)thiophene | 91 | [6] |
| N-methoxy-N-methyl-3-pyridinecarboxamide | 4-Chlorophenylmagnesium bromide | 3-(4-Chlorobenzoyl)pyridine | 88 | [6] |
| N-methoxy-N-methylacetamide | Phenylmagnesium bromide | Acetophenone | ~90 | [7] |
| N-methoxy-N-methylisobutyramide | Phenyllithium | Isobutyrophenone | 85 | [7] |
| Spiro[cyclopropane-1,9'-fluorene]-2-carboxamide | Phenylmagnesium chloride | Phenyl(spiro[cyclopropane-1,9'-fluoren]-2-yl)methanone | 93 | [8] |
Performance of Weinreb Amides in Aldehyde Synthesis
The reduction of Weinreb amides provides a reliable route to aldehydes. Various reducing agents can be employed, with diisobutylaluminum hydride (DIBAL-H) and lithium aluminum hydride (LiAlH4) being the most common.[1][4] The choice of reducing agent can be crucial for chemoselectivity in the presence of other reducible functional groups.[9]
Comparative Yields in Aldehyde Synthesis
The following table presents a comparison of yields for the synthesis of aldehydes from Weinreb amides using different reducing agents.
| Weinreb Amide (R-CON(OMe)Me) | Reducing Agent | Product (R-CHO) | Yield (%) | Reference |
| N-methoxy-N-methyl-4-bromobenzamide | DIBAL-H | 4-Bromobenzaldehyde | 85 | [10] |
| N-methoxy-N-methyl-3,5-dibromobenzamide | DIBAL-H | 3,5-Dibromobenzaldehyde | 78 | [10] |
| N-methoxy-N-methyl-4-methoxybenzamide | DIBAL-H | 4-Methoxybenzaldehyde | 82 | [10] |
| N-BOC-phenylalanine Weinreb amide | LiAlH4 | N-BOC-phenylalaninal | High Purity | [11] |
| Various N-protected α-amino Weinreb amides | LiAlH4 | N-protected α-amino aldehydes | High Yields | [7][12] |
| N-methoxy-N-methylcinnamamide | DIBAL-H | Cinnamaldehyde | 80-90 | [4] |
| N-methoxy-N-methyl-dodecanamide | DIBAL-H | Dodecanal | 80-90 | [4] |
Experimental Protocols
General Procedure for Ketone Synthesis from a Weinreb Amide with a Grignard Reagent
To a solution of the Weinreb amide (1.0 equiv) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether (Et2O) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), the Grignard reagent (1.1-1.5 equiv) is added dropwise. The reaction mixture is stirred at 0 °C for a specified time (typically 1-3 hours) and then quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) or 1 M hydrochloric acid (HCl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired ketone.[6][8]
General Procedure for Aldehyde Synthesis from a Weinreb Amide via Reduction
A solution of the Weinreb amide (1.0 equiv) in an anhydrous solvent such as THF or toluene (B28343) is cooled to -78 °C under an inert atmosphere. A solution of the reducing agent, such as DIBAL-H (1.1-1.5 equiv), is added dropwise while maintaining the low temperature. The reaction is stirred at -78 °C for a period of time (typically 30 minutes to 2 hours). The reaction is then quenched by the slow addition of a quenching agent, such as methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or 1 M HCl. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated as described above. The crude aldehyde is then purified by chromatography.[10]
Visualizing the Weinreb Amide Reaction Pathway
The following diagrams illustrate the general workflow for the application of Weinreb amides in synthesis and the key mechanistic feature that prevents over-addition.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Converting Amides to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Weinreb (ketone synthesis) [quimicaorganica.org]
- 5. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. orientjchem.org [orientjchem.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 10. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for the Synthesis of Alpha-Chloro Ketones
The synthesis of α-chloro ketones, crucial intermediates in the development of pharmaceuticals and other fine chemicals, has traditionally relied on harsh and often non-selective reagents like chlorine gas and sulfuryl chloride.[1] These classical methods frequently lead to side reactions, including polychlorination and aromatic ring chlorination, and pose significant safety and environmental hazards.[1] This guide provides a comparative analysis of modern, alternative reagents that offer milder conditions, improved selectivity, and a better safety profile for the α-chlorination of ketones.
General Mechanism: Enol/Enolate Pathway
The α-chlorination of ketones typically proceeds through an enol or enolate intermediate. The ketone tautomerizes to its enol form, which then acts as a nucleophile, attacking an electrophilic chlorine source ("Cl+"). This fundamental pathway underlies most of the methods discussed below.
Caption: General mechanism for the electrophilic α-chlorination of ketones.
Performance Comparison of Chlorinating Agents
The choice of reagent significantly impacts yield, selectivity, and reaction conditions. The following table summarizes the performance of several common alternatives to traditional chlorinating agents.
| Reagent System | Typical Substrates | Solvent | Temp. | Time | Typical Yield (%) | Key Advantages & Disadvantages |
| TCCA | Secondary Alcohols | Dichloromethane (B109758) | RT | 1-24h | 70-95 | (+): Directly converts alcohols, acts as both oxidant and chlorinating agent.[2] (-): Stoichiometric oxidant needed. |
| N-Chlorosuccinimide (NCS) | Aldehydes, Ketones | Toluene, CH3CN | -20 to 25 °C | 24-48h | 80-99 | (+): Widely used for asymmetric synthesis with organocatalysts, solid and easy to handle.[3][4] (-): Can be slow, requires catalyst for high enantioselectivity. |
| Oxone® / NH4Cl | Aryl & Alkyl Ketones | Methanol (B129727) | RT | ~24h | 60-90 | (+): Inexpensive, readily available reagents, mild conditions.[5] (-): Can require long reaction times. |
| CAN (cat.) / Acetyl Chloride | Aryl & Cyclic Ketones | Acetonitrile (B52724) | RT | 4-7h | 85-95 | (+): High chemo- and regioselectivity, catalytic, avoids polychlorination.[1] (-): Acetyl chloride is corrosive and moisture-sensitive. |
| AlCl3·6H2O / UHP | Aryl Ketones | Ionic Liquid | 60 °C | 1-2.5h | 85-96 | (+): Uses a stable hydrogen peroxide source (UHP), efficient in ionic liquids.[6] (-): Requires elevated temperature and specialized solvent. |
| NaCl / Chiral Catalyst | α-Keto Sulfonium Salts | CH2Cl2 / H2O | RT | 24h | 85-99 | (+): Enantioselective, uses inexpensive and green NaCl as chlorine source.[7] (-): Requires pre-functionalization of the ketone substrate. |
TCCA: Trichloroisocyanuric Acid; NCS: N-Chlorosuccinimide; CAN: Ceric Ammonium (B1175870) Nitrate (B79036); UHP: Urea-Hydrogen Peroxide.
Experimental Protocols and Reagent Profiles
This section provides detailed methodologies for key alternative reagents, offering a practical guide for laboratory implementation.
TCCA serves as a dual-function reagent, first oxidizing an alcohol to a ketone intermediate, which is then chlorinated in situ. This one-pot procedure is highly efficient for converting secondary alcohols directly to α-chloro ketones.[2]
Experimental Protocol: Adapted from Jing, Y., et al., Org. Lett., 2014.[2]
-
To a solution of a secondary alcohol (1.0 mmol) in dichloromethane (5 mL), add methanol (0.25 mL, an essential additive to promote chlorination).[2]
-
Add Trichloroisocyanuric Acid (TCCA) (0.5 mmol) to the mixture in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC. Reaction times typically range from 1 to 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.
-
Extract the product with dichloromethane, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel chromatography to yield the pure α-chloro ketone.
Caption: Comparison of traditional vs. modern α-chlorination workflows.
This method utilizes acetyl chloride as the chlorine source in a reaction catalyzed by a small amount of ceric ammonium nitrate (CAN). It is noted for its excellent chemo- and regioselectivity, particularly for activated aromatic ketones where traditional methods often cause unwanted nuclear chlorination.[1]
Experimental Protocol: Adapted from Roy, S. C., et al., ARKIVOC, 2003.[1]
-
Dissolve the ketone (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask.
-
Add ceric ammonium nitrate (CAN) (0.1 mmol, 10 mol%).
-
Add acetyl chloride (1.2 mmol) dropwise to the stirring mixture.
-
Continue stirring at room temperature for 4-7 hours, monitoring the reaction by TLC.[1]
-
After completion, pour the reaction mixture into cold water and extract with diethyl ether.
-
Wash the organic layer with a saturated NaHCO3 solution, followed by brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel) to obtain the α-chloro ketone.
A combination of Oxone® (potassium peroxymonosulfate) as an oxidant and a simple chloride salt like ammonium chloride (NH4Cl) provides a green and convenient method for α-chlorination.[5] The reaction proceeds under mild conditions at room temperature.
Experimental Protocol: Adapted from Zhou, Z. S., et al., Chin. Chem. Lett., 2012.[5]
-
To a solution of the ketone (1.0 mmol) in methanol (10 mL), add ammonium chloride (NH4Cl) (1.5 mmol).
-
Add Oxone® (1.0 mmol) to the suspension in one portion.
-
Stir the mixture vigorously at room temperature for approximately 24 hours.
-
Monitor the reaction's progress using TLC.
-
Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product via silica gel chromatography.
Conclusion
The field of α-chloro ketone synthesis has evolved significantly, offering researchers a diverse toolkit of reagents that overcome the limitations of classical methods. For direct, one-pot synthesis from alcohols, TCCA is an excellent choice. For highly selective chlorination of sensitive aromatic ketones, the CAN/acetyl chloride system provides superior control.[1] For cost-effective and environmentally benign processes, the Oxone®/NH4Cl system is highly attractive.[5] Finally, for cutting-edge applications requiring high enantiopurity, asymmetric methods using reagents like NCS with organocatalysts or novel nucleophilic chlorination strategies represent the state of the art.[3][7] The selection of an appropriate reagent should be guided by the specific substrate, desired selectivity, and available laboratory resources.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Direct conversion of alcohols to α-chloro aldehydes and α-chloro ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Chloroketone and α-Chloroaldehyde synthesis by chlorination [organic-chemistry.org]
- 4. Asymmetric Synthesis of Tertiary α -Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Catalytic Enantioselective Nucleophilic α-Chlorination of Ketones with NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ketone Synthesis: NMR Validation of Products from 2-Chloro-N-methoxy-N-methylacetamide
For researchers, scientists, and drug development professionals, the synthesis of ketones is a fundamental transformation in organic chemistry. This guide provides an objective comparison of ketone synthesis using the Weinreb amide, 2-Chloro-N-methoxy-N-methylacetamide, against two common alternative methods: the oxidation of secondary alcohols and Friedel-Crafts acylation. The focus is on the validation of the resulting ketone products by Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data.
The Weinreb-Nahm ketone synthesis, which proceeds via an N-methoxy-N-methylamide (Weinreb amide), is a widely used method for the preparation of ketones.[1] A key advantage of this methodology is its ability to prevent the common problem of over-addition of organometallic reagents to form tertiary alcohols, a frequent side reaction when using esters or acid chlorides.[1][2] The stability of the tetrahedral intermediate, stabilized by chelation with the methoxy (B1213986) group, ensures that the reaction stops at the ketone stage.[2] this compound is a commercially available Weinreb amide that serves as a versatile building block for the synthesis of α-chloro ketones, which are important intermediates in the synthesis of various biologically active molecules.[3]
Comparison of Ketone Synthesis Methodologies
The choice of synthetic route to a target ketone depends on several factors, including the availability of starting materials, functional group tolerance, reaction conditions, and scalability. Below is a comparative overview of the Weinreb amide approach using this compound and two classical alternatives.
| Feature | Weinreb Amide Synthesis | Oxidation of Secondary Alcohols | Friedel-Crafts Acylation |
| Starting Materials | This compound, Organometallic Reagent (e.g., Grignard) | Secondary Alcohol | Arene, Acyl Halide/Anhydride |
| Key Reagents | Grignard or Organolithium Reagent | Oxidizing Agent (e.g., PCC, DMP, CrO₃) | Lewis Acid (e.g., AlCl₃, FeCl₃) |
| Key Advantage | Excellent control, prevents over-addition to tertiary alcohol.[1][2] | Utilizes readily available alcohols. | Forms aryl ketones directly from arenes. |
| Limitations | Requires synthesis of the organometallic reagent. | Can be sensitive to other oxidizable functional groups. | Limited to aromatic ketones; requires harsh, acidic conditions; catalyst can be difficult to handle.[2] |
| Functional Group Tolerance | Generally high, tolerates a wide range of functional groups.[4] | Depends on the oxidant; some are more chemoselective than others. | Poor; incompatible with acid-sensitive groups. |
| Typical Yields | Generally high (>80%).[5] | Variable, but often high with modern reagents. | Can be high, but sensitive to substrate and conditions. |
NMR Validation of an α-Chloro Ketone from this compound
To illustrate the validation process, we present the expected NMR data for a representative α-chloro ketone, 1-chloro-3-phenylpropan-2-one, synthesized from this compound and benzylmagnesium chloride.
Expected ¹H NMR and ¹³C NMR Data for 1-chloro-3-phenylpropan-2-one
| ¹H NMR (CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30 | Multiplet | 5H | Aromatic protons (C₆H₅) | |
| ~4.20 | Singlet | 2H | CH₂Cl | |
| ~3.80 | Singlet | 2H | PhCH₂ |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) ppm | Assignment |
| ~201 | C=O (Ketone) | |
| ~133 | Aromatic C (quaternary) | |
| ~129.5 | Aromatic CH | |
| ~129 | Aromatic CH | |
| ~127.5 | Aromatic CH | |
| ~50 | PhC H₂ | |
| ~47 | C H₂Cl |
The ¹H NMR spectrum is expected to show three distinct signals: a multiplet in the aromatic region for the phenyl protons, and two singlets for the two methylene (B1212753) groups. The downfield shift of the methylene group adjacent to the chlorine atom (~4.20 ppm) is due to the electronegativity of the halogen. The ¹³C NMR spectrum will be characterized by a signal for the ketone carbonyl carbon around 201 ppm, along with signals for the aromatic carbons and the two aliphatic carbons.
Experimental Protocols
Synthesis of an α-Chloro Ketone via Weinreb Amide
Synthesis of 1-chloro-3-phenylpropan-2-one from this compound
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere is added a solution of benzylmagnesium chloride (1.1 eq) in THF dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford 1-chloro-3-phenylpropan-2-one.
Alternative Synthesis Method 1: Oxidation of a Secondary Alcohol
Synthesis of Acetophenone (B1666503) from 1-Phenylethanol (B42297)
To a stirred suspension of pyridinium (B92312) chlorochromate (PCC) (1.5 eq) in dichloromethane (B109758) (DCM) is added a solution of 1-phenylethanol (1.0 eq) in DCM. The mixture is stirred at room temperature for 2 hours. The reaction mixture is then filtered through a pad of silica gel, and the filtrate is concentrated under reduced pressure. The residue is purified by distillation or column chromatography to yield acetophenone.
Alternative Synthesis Method 2: Friedel-Crafts Acylation
Synthesis of Acetophenone from Benzene (B151609) and Acetyl Chloride
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in benzene at 0 °C is added acetyl chloride (1.0 eq) dropwise. The reaction mixture is then warmed to room temperature and stirred for 1 hour. The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed by distillation, and the resulting acetophenone is purified by vacuum distillation.
Visualizing the Workflow and Comparison
References
A Comparative Guide to the Mass Spectrometric Analysis of Weinreb Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The Weinreb ketone synthesis, a cornerstone of modern organic chemistry, offers a reliable method for the synthesis of ketones and aldehydes by preventing the common issue of over-addition by organometallic reagents.[1] This control is attributed to the formation of a stable tetrahedral intermediate, stabilized by chelation.[1] Understanding the formation and stability of this intermediate is crucial for reaction optimization and has driven the need for advanced analytical techniques. This guide provides a comprehensive comparison of mass spectrometry with other analytical methods for monitoring Weinreb reactions, supported by experimental data and detailed protocols.
Mass Spectrometry: A Powerful Tool for Intermediate Analysis
Mass spectrometry (MS) stands out as a highly sensitive and specific technique for the direct observation of reaction intermediates.[2] Particularly, Electrospray Ionization (ESI) mass spectrometry is well-suited for the analysis of charged or polar intermediates in solution.
Unveiling the Tetrahedral Intermediate
Direct detection of the Weinreb tetrahedral intermediate via mass spectrometry is challenging due to its transient nature. However, studies on similar reactions have demonstrated the feasibility of trapping and characterizing such intermediates. The key lies in the careful selection of ionization techniques and reaction conditions to allow for the observation of these fleeting species.
Key Advantages of Mass Spectrometry:
-
High Sensitivity: Capable of detecting low concentrations of intermediates.
-
High Specificity: Provides exact mass measurements, allowing for the unambiguous identification of molecular formulas.
-
Real-time Monitoring: Can be coupled with online reaction monitoring systems to track the progress of the reaction and the formation/decay of intermediates.
Challenges:
-
Intermediate Instability: The tetrahedral intermediate is often short-lived, requiring rapid analysis techniques.
-
Matrix Effects: The complex reaction mixture can sometimes interfere with the ionization process.
Comparative Analysis of Analytical Techniques
While mass spectrometry offers unparalleled detail, other techniques are also valuable for monitoring the Weinreb reaction. The choice of method often depends on the specific information required, available instrumentation, and the nature of the reactants and products.
| Technique | Principle | Information Provided | Sensitivity | Throughput | Cost |
| Mass Spectrometry (ESI-MS, LC-MS) | Measures the mass-to-charge ratio of ionized molecules. | Molecular weight of reactants, products, and intermediates; reaction kinetics. | Very High | High | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Structural information of reactants and products; reaction conversion. | Moderate | Low | Very High |
| In-situ Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Functional group changes; reaction kinetics. | Moderate | High | Moderate |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Purity of reactants and products; reaction conversion. | High | High | Moderate |
| Thin-Layer Chromatography (TLC) | A simple chromatographic technique for qualitative analysis. | Qualitative assessment of reaction progress and purity. | Low | Very High | Very Low |
Experimental Protocols
Mass Spectrometric Analysis of a Model Weinreb Reaction
This protocol outlines a general procedure for the online ESI-MS monitoring of the reaction between a Weinreb amide and a Grignard reagent.
Materials:
-
Weinreb amide (e.g., N-methoxy-N-methylbenzamide)
-
Grignard reagent (e.g., Phenylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Mass spectrometer equipped with an ESI source
-
Syringe pump for direct infusion
Procedure:
-
Prepare a solution of the Weinreb amide in anhydrous THF (e.g., 1 mg/mL).
-
Set up the mass spectrometer for positive ion mode ESI analysis. Optimize source parameters for the specific Weinreb amide.
-
Infuse the Weinreb amide solution into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5 µL/min) to obtain a stable baseline signal corresponding to the protonated molecule [M+H]⁺ or a lithium adduct [M+Li]⁺ if lithium salts are present. The use of lithium adducts can sometimes enhance signal intensity and produce characteristic fragmentation patterns.
-
Initiate the reaction by adding a stoichiometric amount of the Grignard reagent to the Weinreb amide solution being infused.
-
Continuously monitor the mass spectrum for the appearance of new ions corresponding to the tetrahedral intermediate and the final ketone product, as well as the disappearance of the starting material. The tetrahedral intermediate may be observed as a transient species, potentially complexed with magnesium.
-
Data analysis will involve plotting the ion intensities of the reactant, intermediate, and product as a function of time to obtain reaction profiles.
Alternative Analytical Methods: A Snapshot
-
NMR Spectroscopy: A sample from the reaction mixture can be quenched at different time points and analyzed by ¹H NMR to monitor the disappearance of the starting material signals and the appearance of product signals.
-
In-situ IR Spectroscopy: An IR probe immersed in the reaction vessel can continuously monitor the carbonyl stretch of the Weinreb amide (around 1660 cm⁻¹) and the ketone product (around 1685 cm⁻¹).
-
HPLC Analysis: Aliquots of the reaction mixture can be quenched and injected into an HPLC system to separate and quantify the starting material and the product, providing accurate conversion data.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the progress of the reaction by spotting the reaction mixture on a TLC plate and observing the disappearance of the starting material spot and the appearance of the product spot.
Visualizing the Workflow and Reaction Mechanism
Experimental Workflow for Mass Spectrometric Analysis
Caption: Workflow for online ESI-MS monitoring of a Weinreb reaction.
Weinreb Reaction Mechanism and the Chelation-Stabilized Intermediate
Caption: The Weinreb reaction proceeds via a stable tetrahedral intermediate.
Applications in Drug Discovery and Development
The ketones and aldehydes synthesized via the Weinreb reaction are valuable intermediates in the synthesis of a wide range of pharmaceuticals.[3] Their controlled synthesis allows for the construction of complex molecules with high precision. For instance, this methodology has been employed in the synthesis of various bioactive compounds, including antiviral and anticancer agents. The ability to introduce diverse functional groups through the Grignard reagent makes the Weinreb reaction a versatile tool in medicinal chemistry for generating libraries of compounds for drug screening.
While the direct signaling pathways of the immediate products of a generic Weinreb reaction are not applicable, the resulting ketones and aldehydes are often precursors to pharmacologically active molecules that target a vast array of biological pathways. The specific pathway depends entirely on the final drug molecule being synthesized.
Conclusion
Mass spectrometry, particularly ESI-MS, offers a powerful and sensitive method for the detailed analysis of Weinreb reaction intermediates, providing insights that are often unattainable with other techniques. While methods like NMR, IR, HPLC, and TLC are valuable for monitoring overall reaction progress and purity, mass spectrometry excels in the direct detection of transient species like the key tetrahedral intermediate. The choice of analytical technique should be guided by the specific goals of the study, with mass spectrometry being the premier choice for in-depth mechanistic investigations.
References
- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 2. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
Confirming the Structure of PQS Synthesized from 2-Chloro-N-methoxy-N-methylacetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis and structural confirmation of the Pseudomonas aeruginosa quorum sensing molecule, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS), starting from 2-Chloro-N-methoxy-N-methylacetamide. We present experimental data, detailed protocols for the primary synthesis and alternative methods, and visualizations to aid in understanding the chemical pathways and workflows.
Data Presentation: Structural Confirmation of Synthesized PQS
To confirm the successful synthesis of PQS, a combination of spectroscopic techniques is essential. The following table summarizes the expected analytical data for 2-heptyl-3-hydroxy-4-quinolone, which should be compared against the data obtained from the synthesized product.
| Analytical Technique | Expected Data for 2-heptyl-3-hydroxy-4-quinolone (PQS) | Observed Data from Synthesized Product |
| Appearance | White to off-white solid | (To be filled in by the researcher) |
| Molecular Formula | C₁₆H₂₁NO₂[1][2][3] | (To be determined) |
| Molecular Weight | 259.34 g/mol [1] | (To be determined by Mass Spectrometry) |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic Protons: δ 7.2-8.2 ppm (m, 4H); Heptyl Chain Protons: δ 0.9 ppm (t, 3H), δ 1.2-1.8 ppm (m, 10H), δ 2.7-2.9 ppm (t, 2H); OH/NH Protons: Broad signals, chemical shift can vary. | (To be recorded by the researcher) |
| ¹³C NMR (CDCl₃, 101 MHz) | Carbonyl Carbon: ~δ 175-180 ppm; Aromatic Carbons: ~δ 115-140 ppm; Heptyl Chain Carbons: ~δ 14-35 ppm. | (To be recorded by the researcher) |
| Mass Spectrometry (ESI+) | [M+H]⁺: m/z 260.16; [M+Na]⁺: m/z 282.14[1] | (To be determined by the researcher) |
Experimental Protocols
This section details the primary microwave-assisted synthesis of PQS from this compound and provides an overview of alternative synthetic routes for comparison.
Primary Synthesis: Microwave-Assisted Preparation of PQS
This two-step procedure is adapted from the method described by Hodgkinson et al. in Nature Protocols. The first step involves the formation of an α-chloro ketone intermediate, which is then cyclized with anthranilic acid under microwave irradiation to yield PQS.
Step 1: Synthesis of 1-chloro-3-decanone (α-chloro ketone intermediate)
-
Grignard Reagent Formation: Prepare a Grignard reagent from 1-bromoheptane (B155011) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Coupling Reaction: Add a solution of this compound in anhydrous diethyl ether dropwise to the Grignard reagent at 0 °C.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 1-chloro-3-decanone is purified by column chromatography on silica (B1680970) gel.
Step 2: Microwave-Assisted Synthesis of 2-heptyl-3-hydroxy-4-quinolone (PQS)
-
Reaction Setup: In a microwave vial, combine 1-chloro-3-decanone, anthranilic acid, and a suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 150 °C for 30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to yield PQS.
Alternative Synthesis Method 1: From β-Keto Amides
This method utilizes β-keto amides as precursors to generate 2-alkyl-4-quinolones. The synthesis involves the acylation of a β-enamino amide followed by a decarbamoylative step and subsequent cyclization.
-
Formation of β-enamino amide: React a suitable β-keto amide with an amine.
-
Acylation: Acylate the resulting β-enamino amide with o-nitrobenzoyl chloride.
-
Decarbamoylation and Cyclization: Subject the acylated intermediate to decarbamoylation and subsequent reductive cyclization to yield the 2-alkyl-4-quinolone.
Alternative Synthesis Method 2: Conrad-Limpach Synthesis
A classic method for synthesizing 4-hydroxyquinolines involves the condensation of anilines with β-ketoesters.
-
Condensation: React aniline (B41778) with a suitable β-ketoester (e.g., ethyl 3-oxodecanoate) to form a Schiff base.
-
Cyclization: Heat the resulting Schiff base at high temperatures (around 250 °C) to induce electrocyclic ring closure, followed by tautomerization to form the 4-hydroxyquinoline (B1666331) product.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this guide.
References
A Comparative Guide to the Synthesis of 2-Alkyl-4-Quinolones: 2-Chloro-N-methoxy-N-methylacetamide vs. Alternative Methods
For researchers and professionals in drug development and organic synthesis, the efficient construction of the 2-alkyl-4-quinolone scaffold is of significant interest due to the biological activities of these molecules, including their role in bacterial quorum sensing. This guide provides a quantitative analysis of product yields and detailed experimental protocols for the synthesis of 2-alkyl-4-quinolones, focusing on a key synthetic route utilizing 2-Chloro-N-methoxy-N-methylacetamide (a Weinreb amide) and comparing it with established alternative methodologies.
Synthesis of 2-Alkyl-4-Quinolones via this compound
A prominent and efficient method for the synthesis of 2-alkyl-4-quinolones, such as the Pseudomonas aeruginosa quorum sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), employs this compound as a key starting material. This two-step process involves the initial formation of an α-chloro ketone, followed by a cyclization reaction with an appropriate anthranilic acid.[1]
The reaction begins with the coupling of this compound with a Grignard reagent to form an α-chloro ketone. This intermediate is then reacted with anthranilic acid under microwave irradiation to yield the final 2-alkyl-4-quinolone product.[1] This method is noted for its high yields.[2]
Table 1: Quantitative Yield Data for the Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) using this compound
| Step | Reactants | Product | Yield (%) |
| 1 | This compound, Heptylmagnesium bromide | 1-Chloro-2-nonanone | High-yielding[2] |
| 2 | 1-Chloro-2-nonanone, Anthranilic acid | 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) | High-yielding[2] |
Experimental Protocol: Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)
Step 1: Synthesis of 1-Chloro-2-nonanone [1]
-
A solution of heptylmagnesium bromide is prepared from bromoheptane and magnesium turnings in a suitable ether solvent (e.g., THF, diethyl ether) under an inert atmosphere.
-
The Grignard reagent is then added dropwise to a cooled solution of this compound in the same solvent.
-
The reaction mixture is stirred for a specified time (e.g., ~10 hours total for preparation and reaction) to ensure complete conversion.[1]
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude α-chloro ketone, which can be purified by column chromatography.
Step 2: Microwave-Assisted Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS) [1]
-
The α-chloro ketone intermediate is mixed with commercially available anthranilic acid in a microwave-safe reaction vessel.
-
The mixture is subjected to microwave irradiation for a short duration (e.g., ~30 minutes).[1]
-
After cooling, the reaction mixture is subjected to a work-up procedure, which may involve extraction and purification.
-
The final product, PQS, is typically purified by column chromatography or recrystallization, a process that can take approximately 13 hours.[1]
Alternative Synthetic Routes to 2-Alkyl-4-Quinolones
Several alternative methods exist for the synthesis of 2-alkyl-4-quinolones. These methods offer different advantages and may be suitable for specific applications or substrate scopes.
Conrad-Limpach Reaction
A classical and widely used method is the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-keto ester, followed by a thermal cyclization. This method is known to produce the desired products in good yield and excellent purity.[3]
Table 2: Quantitative Yield Data for the Conrad-Limpach Synthesis of 2-Alkyl-4-Quinolones
| Reactants | Product | Yield (%) |
| Aniline, Alkyl β-keto ester | 2-Alkyl-4-quinolone | Good[3] |
Synthesis via β-Keto Amides
Another effective approach utilizes β-keto amides as precursors. In this multi-step synthesis, acylation of a β-enamino amide with o-nitrobenzoyl chloride, followed by reductive cyclization, affords the 2-alkyl-4-quinolone. This method has been reported to provide very good yields over two steps, typically in the range of 75-92%.[4][5]
Table 3: Quantitative Yield Data for the Synthesis of 2-Alkyl-4-Quinolones from β-Keto Amides
| Reactants | Product | Yield (%) |
| β-enamino amide, o-nitrobenzoyl chloride | 2-Alkyl-4-quinolone | 75-92 (over two steps)[4][5] |
Experimental Protocol: Synthesis of 2-Alkyl-4-quinolones via β-Keto Amides[4][5]
-
A β-enamino amide is prepared from the corresponding β-keto amide.
-
The β-enamino amide is acylated with o-nitrobenzoyl chloride in the presence of a base (e.g., N-methylmorpholine) and a catalyst (e.g., DMAP) in a suitable solvent like dichloromethane.
-
The resulting α-(o-nitrobenzoyl)-β-enamino amide is then subjected to reductive cyclization using a reducing agent such as zinc in acetic acid.
-
The crude product is purified by standard methods to yield the 2-alkyl-4-quinolone.
Visualizing the Synthetic and Biological Pathways
To better illustrate the processes described, the following diagrams outline the experimental workflow for the synthesis of PQS using this compound and the biological signaling pathway in which PQS is involved.
Caption: Workflow for the synthesis of PQS.
Caption: PQS signaling pathway in P. aeruginosa.
Conclusion
The use of this compound provides an efficient and high-yielding pathway for the synthesis of 2-alkyl-4-quinolones, which are crucial molecules in bacterial communication and potential targets for novel antimicrobial therapies. While alternative methods like the Conrad-Limpach reaction and syntheses via β-keto amides also offer effective routes, the Weinreb amide-based approach stands out for its operational simplicity and favorable yields. The choice of synthetic strategy will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction. The detailed protocols and comparative data presented in this guide aim to assist researchers in making informed decisions for their synthetic endeavors.
References
- 1. Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
A Comparative Guide to the Synthetic Applications of 2-Chloro-N-methoxy-N-methylacetamide
For Researchers, Scientists, and Drug Development Professionals
2-Chloro-N-methoxy-N-methylacetamide, a versatile Weinreb amide, serves as a crucial building block in modern organic synthesis. Its unique reactivity profile allows for the controlled formation of various functional groups, making it a valuable precursor in the synthesis of complex molecules, including biologically active compounds. This guide provides a comprehensive overview of the primary synthetic routes utilizing this reagent, offering a comparative analysis of different methodologies supported by experimental data and detailed protocols.
Core Application: Synthesis of α-Chloro Ketones
The most prominent application of this compound is in the synthesis of α-chloro ketones. This is typically achieved through acylation of organometallic reagents, such as Grignard and organolithium reagents. The Weinreb amide functionality is key to the success of this reaction, as it forms a stable tetrahedral intermediate that prevents the common side reaction of over-addition, which often leads to the formation of tertiary alcohols.
Comparison of Synthetic Methods for α-Chloro Ketone Formation
| Method | Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Grignard Reaction | 4-(methylenedioxy)phenylmagnesium bromide | This compound | THF | 0 to 25 | 2.5 | 86 | [1] |
| Organolithium Reaction | n-Butyllithium | This compound | THF | -78 to rt | - | 70 |
Note: The yield for the organolithium reaction is for a different substrate and is provided for general comparison. Detailed quantitative data for a wider range of substrates is needed for a complete comparative analysis.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-2-(4-(methylenedioxy)phenyl)ethan-1-one using a Grignard Reagent [1]
-
A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere.
-
A solution of the Grignard reagent (e.g., 4-(methylenedioxy)phenylmagnesium bromide, 1.2 eq) in THF is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2.5 hours.
-
The reaction is quenched by the addition of a cold aqueous solution of 1 M HCl.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α-chloro ketone.
Multi-step Syntheses Utilizing this compound
While direct, one-pot syntheses of more complex molecules from this compound are not extensively reported, it serves as a critical starting material for multi-step reaction sequences. The initially formed α-chloro ketone is a versatile intermediate that can be further elaborated.
Synthesis of 2-Heptyl-3-hydroxy-4(1H)-quinolone (PQS)
A notable application is the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a quorum-sensing molecule in Pseudomonas aeruginosa. This synthesis typically proceeds in two main stages:
-
Formation of the α-chloro ketone: Reaction of this compound with a suitable Grignard reagent (e.g., heptylmagnesium bromide) to yield 1-chloro-2-nonanone.
-
Cyclization to the quinolone: The resulting α-chloro ketone is then reacted with an aniline (B41778) derivative, followed by cyclization to form the quinolone ring system.
A specific protocol for the second step involves the reaction of 1-chlorononan-2-one (B3383358) with 2-aminobenzoic acid derivatives.
Alternative Synthetic Approaches and Considerations
Microwave-Assisted Synthesis: For the synthesis of quinolone derivatives from α-chloro ketones, microwave-assisted organic synthesis (MAOS) presents a promising alternative to conventional heating.[2] MAOS can significantly reduce reaction times and potentially improve yields. Further investigation is required to obtain specific comparative data for the synthesis of PQS using this method.
Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents. While this can lead to faster reaction rates, it may also result in lower chemoselectivity and a higher propensity for side reactions. The choice between a Grignard and an organolithium reagent will depend on the specific substrate and the desired outcome.
Visualizing the Synthetic Pathways
To illustrate the logical flow of the synthetic routes discussed, the following diagrams have been generated using the DOT language.
Caption: General workflow for the synthesis of α-chloro ketones.
Caption: Multi-step synthesis of PQS.
Synthesis of 2-(Benzo[d]thiazol-2-ylsulfonyl)-N-methoxy-N-methylacetamide
Conclusion
This compound is a highly effective reagent for the synthesis of α-chloro ketones, demonstrating high yields and excellent control over reactivity, particularly when used with Grignard reagents. While direct synthetic routes to more complex heterocyclic systems are not widely documented, the resulting α-chloro ketones are valuable intermediates for the construction of biologically significant molecules such as PQS. Future research may focus on the development of one-pot procedures and the application of modern synthetic techniques like microwave-assisted synthesis to further enhance the efficiency and scope of reactions utilizing this versatile building block. For a comprehensive comparison, more extensive quantitative data on the reaction of this compound with a wider variety of organometallic reagents and other nucleophiles is necessary.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-N-methoxy-N-methylacetamide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Chloro-N-methoxy-N-methylacetamide, a Weinreb amide utilized in organic synthesis, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a direct, step-by-step procedure for its safe handling and disposal.
Immediate Safety and Handling Considerations
Before beginning any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) as it is harmful if swallowed, in contact with skin, or inhaled.[1] All handling and preparation for disposal should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after.[1]
-
Body Protection: A laboratory coat.[1]
-
Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[1]
Quantitative Data Summary for Disposal Planning
While specific concentration limits for hazardous waste classification are determined by local regulations, the following table summarizes key hazard and handling information for this compound.
| Parameter | Guideline | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | [1] |
| GHS Precautionary Statement (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[2][3] | [2][3] |
| Storage Temperature | 2-8 °C in a dry, well-ventilated place.[4] | [4] |
| Incompatible Materials | Strong oxidizing agents. | [5] |
| Spill Management | Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[1][5] | [1][5] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes unused or surplus reagent, reaction byproducts, and contaminated materials.
- This waste must be segregated from non-hazardous and other chemical waste streams to prevent incompatible reactions.[2]
2. Container Management:
- Use a dedicated, sealable, and clearly labeled hazardous waste container.[2] The container material should be compatible with chloroacetamides.
- The label must prominently display "Hazardous Waste" and clearly identify the contents as "this compound Waste".[2]
3. Waste Collection:
- Carefully transfer all waste into the designated hazardous waste container.
- For solid waste, such as contaminated weighing paper, pipette tips, and PPE, place them directly into the container.[2]
- Avoid creating dust during transfer.[1] If appropriate, moisten the solid material slightly to prevent it from becoming airborne.[6][7]
4. Storage of Waste:
- Tightly seal the hazardous waste container.[2]
- Store the sealed container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[2]
5. Arranging for Final Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2]
- Disposal must be conducted through a licensed professional waste disposal service or an approved waste disposal plant.[1][2][5] Do not discharge this chemical into drains or the environment.[1][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-N-methoxy-N-methylacetamide
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 2-Chloro-N-methoxy-N-methylacetamide in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals to minimize exposure risks and ensure a secure work environment.
When handling this compound, it is imperative to be aware of its potential hazards. The compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It can also cause significant irritation to the skin and eyes.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required and recommended protective gear.
| Protection Level | Equipment | Specifications & Use Case |
| Minimum PPE | Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe Shoes | Required for all work in the laboratory where chemical hazards are present. |
| Hand Protection | Disposable Nitrile Gloves | Provides necessary splash protection. Double gloving is recommended for enhanced safety. Contaminated gloves should be removed and replaced immediately.[4] |
| Eye and Face Protection | Chemical Splash Goggles | Required to protect against liquid splashes and chemical vapors.[4] |
| Face Shield (worn over goggles) | Recommended when there is a significant splash hazard, such as during the transfer of large volumes or when working with reactions under pressure.[4] | |
| Respiratory Protection | Chemical Fume Hood | All handling of both solid and solutions of this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or aerosols.[2][4][5] |
| N95 Dust Mask | Recommended as an additional precaution, particularly when weighing the solid compound. | |
| Body Protection | Chemical-resistant Apron or Gown | Recommended when a higher risk of splashes or contamination is present. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize risks.
1. Preparation:
-
Before beginning any work, ensure all required PPE is donned correctly.
-
Prepare the workspace within the chemical fume hood by covering the surface with absorbent, disposable bench paper.[4]
-
Ensure all necessary equipment, such as spatulas, weighing paper, and labeled containers, are within easy reach inside the fume hood to avoid unnecessary movements.
2. Handling the Compound:
-
Weighing: If weighing the solid, do so within the fume hood to prevent the inhalation of any dust particles.[4] Use a tared container to minimize transfer steps.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4]
-
Reactions: Conduct all reactions involving this compound within the fume hood.[4]
3. Storage:
-
Store this compound in a tightly sealed and clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C.[5]
4. Post-Handling:
-
After handling, thoroughly decontaminate the work area.
-
Wash hands and any potentially exposed skin with soap and water, even if no direct contact is suspected.[6]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory compliance.
-
Solid Waste: All solid waste contaminated with the compound, including weighing paper, gloves, and other disposable labware, must be collected in a designated, labeled, and sealed hazardous waste container.[6]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container.[6] Do not pour any waste down the drain.[2][7]
-
Container Disposal: Dispose of the contents and the container to an approved waste disposal plant.[3][8]
Emergency Procedures
In the event of an exposure, follow these first-aid measures and seek immediate medical attention.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.
-
In Case of Skin Contact: Wash the affected area with soap and plenty of water.
-
In Case of Eye Contact: Rinse the eyes cautiously with water for several minutes as a precaution.[5]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C4H8ClNO2 | CID 2734716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
